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  • Product: 2-Aminospiro[3.3]heptane-2-carboxylic acid
  • CAS: 1378703-61-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Aminospiro[3.3]heptane-2-carboxylic acid and its Derivatives: A Key Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly valuable class of molecules. Their inherent rigidity and three-dimensionality provide a unique platform for the development of selective and potent therapeutics. Among these, spiro[3.3]heptane-based amino acids represent a compelling and underexplored area with significant potential. This guide provides a comprehensive technical overview of 2-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 1378703-61-7), a representative of this class, and its derivatives, focusing on their synthesis, properties, and applications in drug development.

The spiro[3.3]heptane core, composed of two fused cyclobutane rings, offers a compact and rigid framework. The introduction of an amino acid moiety at the C2 position creates a conformationally restricted building block that can be incorporated into peptides or used as a standalone pharmacophore. This conformational constraint is a key attribute, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the non-collinear arrangement of substituents on the spiro[3.3]heptane scaffold can serve as a bioisostere for phenyl rings, offering a path to novel, patent-free analogues of existing drugs with potentially improved properties.[1]

Physicochemical Properties: A Comparative Analysis

While specific experimental data for 2-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 1378703-61-7) is not extensively available in the public domain, we can infer its properties by examining related structures. The hydrochloride salt and the parent spiro[3.3]heptane-2-carboxylic acid provide valuable insights.

Property2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride (CAS 2377032-83-0)Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6)[2]2-Azaspiro[3.3]heptane (related core)[3]
Molecular Formula C8H14ClNO2C8H12O2C6H11N
Molecular Weight 191.66 g/mol 140.18 g/mol 97.16 g/mol
Physical Form Solid (inferred)Solid or Semi-solid or liquidNot specified
Purity Not specified96%Not specified
Storage Not specifiedSealed in dry, 2-8°CNot specified
InChI Key Not availableFUQHLUSGMOSPRQ-UHFFFAOYSA-NQPEJAHMNOVMSOZ-UHFFFAOYSA-N

The presence of both an amino group and a carboxylic acid group in 2-Aminospiro[3.3]heptane-2-carboxylic acid suggests it is an amphoteric molecule with a zwitterionic form at physiological pH. The hydrochloride salt form enhances water solubility, a common strategy for amine-containing compounds. The parent carboxylic acid is described as a solid or semi-solid, indicating a relatively low melting point. The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity in related oxa-spirocycles, a strategy that could be applicable to this class of compounds.[4]

Synthesis Strategies: Constructing the Spiro[3.3]heptane Core

The synthesis of spiro[3.3]heptane-derived amino acids presents unique challenges due to the strained nature of the fused cyclobutane rings. Several synthetic approaches have been developed for constructing the core and introducing the desired functionality.

General Approaches to Spirocyclic Amino Acids:
  • Hydantoin Formation and Hydrolysis: This classical approach involves the formation of a hydantoin from a suitable ketone precursor, followed by hydrolysis to yield the α-amino acid. This method is a robust way to introduce the amino and carboxylic acid functionalities simultaneously.[5]

  • Strecker Reaction: The Strecker synthesis, involving the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile, is another fundamental method for preparing α-amino acids.[5][6]

  • Curtius Rearrangement: The Curtius rearrangement of a monoester can be employed to yield the corresponding amino acid, providing an alternative route to these structures.[5]

A Plausible Synthetic Route to 2-Aminospiro[3.3]heptane-2-carboxylic acid:

A potential synthetic pathway to the target molecule could start from a known precursor like 6-oxospiro[3.3]heptane-2-carboxylic acid.

Diagram: Proposed Synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic acid

G start 6-Oxospiro[3.3]heptane-2-carboxylic acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 step2 Reductive Amination or Hydantoin Formation step1->step2 Introduction of Amino Group Precursor step3 Hydrolysis step2->step3 Deprotection and Hydrolysis end 2-Aminospiro[3.3]heptane-2-carboxylic acid step3->end

Caption: A conceptual workflow for the synthesis of the target amino acid.

Experimental Protocol (Conceptual):

  • Protection of the Carboxylic Acid: The carboxylic acid of 6-oxospiro[3.3]heptane-2-carboxylic acid would first be protected, for instance, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

  • Introduction of the Amino Group:

    • Reductive Amination: The protected ketone could undergo reductive amination with a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

    • Hydantoin Synthesis: Alternatively, the ketone could be reacted with potassium cyanide and ammonium carbonate (Bucherer-Bergs reaction) to form a spiro-hydantoin intermediate.

  • Hydrolysis: The final step would involve the hydrolysis of the protecting group and the nitrile (from reductive amination) or the hydantoin ring to yield the final 2-Aminospiro[3.3]heptane-2-carboxylic acid.

This proposed synthesis leverages established methodologies for amino acid synthesis and applies them to the unique spirocyclic scaffold.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum would be complex due to the rigid, non-planar structure of the spiro[3.3]heptane core. The cyclobutane protons would likely appear as a series of multiplets in the aliphatic region. The α-proton is absent in this quaternary amino acid. The amine and carboxylic acid protons would be observable, with their chemical shifts dependent on the solvent and pH.

  • ¹³C NMR: The carbon NMR would show distinct signals for the spiro carbon, the quaternary α-carbon, the carbonyl carbon of the carboxylic acid, and the methylene carbons of the cyclobutane rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C8H13NO2, 155.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the spirocyclic core.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands for the O-H and N-H stretching of the carboxylic acid and amino groups, respectively. A strong carbonyl (C=O) stretch from the carboxylic acid would also be prominent.

Vendors such as BLDpharm list the compound and its hydrochloride salt, and may provide spectral data upon request.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Aminospiro[3.3]heptane-2-carboxylic acid and its analogues make them highly attractive for various applications in medicinal chemistry.

Conformationally Restricted Peptide Mimetics

The rigid spiro[3.3]heptane scaffold can be used to constrain the conformation of peptides.[8] By replacing a natural amino acid with a spirocyclic analogue, researchers can lock the peptide backbone into a specific geometry, which can lead to:

  • Increased Potency: A pre-organized conformation that mimics the bioactive conformation can result in higher binding affinity.

  • Enhanced Selectivity: The rigid structure can favor binding to a specific receptor subtype over others.

  • Improved Metabolic Stability: The unnatural amino acid can confer resistance to enzymatic degradation by proteases.

Diagram: Incorporation into a Peptide Chain

G AA1 Amino Acid 1 SpiroAA 2-Aminospiro[3.3]heptane -2-carboxylic acid AA1->SpiroAA Peptide Bond AA3 Amino Acid 3 SpiroAA->AA3 Peptide Bond

Caption: Illustrating the integration of the spirocyclic amino acid into a peptide sequence.

Glutamate Analogues for Neuroscience Research

Derivatives of aminospiro[3.3]heptane dicarboxylic acids have been synthesized as conformationally restricted analogues of glutamic acid.[9] These compounds are valuable tools for probing the structure and function of glutamate receptors, which are crucial targets in neuroscience for conditions such as epilepsy, Alzheimer's disease, and schizophrenia. The defined spatial orientation of the carboxylic acid and amino groups can help elucidate the specific conformational requirements for receptor activation or inhibition.

GABA Analogues

The spiro[3.3]heptane scaffold has also been utilized to create analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8][10] These conformationally constrained GABA analogues can be used to study GABAergic signaling and to develop novel therapeutics for anxiety, epilepsy, and other neurological disorders.

Bioisosteres for Phenyl Rings

As previously mentioned, the spiro[3.3]heptane core can act as a non-collinear bioisostere for a phenyl ring.[1] This is a powerful strategy in medicinal chemistry to:

  • Escape Flatland: Move away from the often-planar structures of many drug molecules to explore new chemical space and improve properties like solubility.

  • Navigate Patent Space: Create novel, patentable molecules by replacing a common phenyl group with a spiro[3.3]heptane moiety.

  • Improve Physicochemical Properties: The saturated nature of the spiro[3.3]heptane core can lead to improved solubility and metabolic stability compared to aromatic rings.

Conclusion and Future Directions

2-Aminospiro[3.3]heptane-2-carboxylic acid and its derivatives represent a promising class of building blocks for the design of next-generation therapeutics. Their rigid, three-dimensional structure offers a unique set of advantages for medicinal chemists, including the ability to create conformationally constrained peptides, probe receptor pharmacology with high precision, and develop novel bioisosteres for common aromatic motifs. While detailed experimental data for the specific CAS number 1378703-61-7 is still emerging, the foundational chemistry and the successful application of related spirocyclic amino acids underscore the significant potential of this scaffold. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic routes, a deeper characterization of the physicochemical and pharmacological properties of these compounds, and their incorporation into a wider range of drug candidates. The exploration of this unique chemical space holds great promise for the discovery of novel drugs with improved efficacy, selectivity, and safety profiles.

References

  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. Retrieved from [Link]

  • PubMed. (2005). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. Retrieved from [Link]

  • Synfacts. (2024). Amino Acids via C–H Activation/C–C Cleavage. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Retrieved from [Link]

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

Sources

Exploratory

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride SDS

An In-depth Technical Guide: 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride Abstract This guide provides a comprehensive technical overview of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride, a non-nat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride

Abstract

This guide provides a comprehensive technical overview of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride, a non-natural, conformationally restricted α-amino acid. We delve into its fundamental physicochemical properties, critical safety and handling protocols, and its strategic importance in modern medicinal chemistry. The narrative elucidates the synthetic logic for its creation and explores its role as a privileged scaffold in drug discovery, emphasizing its utility in enhancing molecular three-dimensionality and serving as a saturated bioisostere for aromatic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the design of novel therapeutics.

The Strategic Profile of a Unique Amino Acid

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride belongs to a class of compounds known as unnatural amino acids (UAAs), which are pivotal in medicinal chemistry for their capacity to modulate the properties of peptides and serve as versatile building blocks for small molecule drug design.[1] Its defining feature is the spiro[3.3]heptane core—a rigid bicyclic system where two cyclobutane rings are joined by a single common carbon atom. This structure imparts significant conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target. As the hydrochloride salt, the compound exhibits improved solubility and stability, making it amenable to a wide range of synthetic and screening applications.

Core Physicochemical & Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key specifications for 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO₂[2]
Molecular Weight 191.66 g/mol [2]
CAS Number 2377032-83-0[2]
Canonical SMILES C1CC2(C1)CC(C2)(C(=O)O)N.ClN/A
Appearance Typically a white to off-white solidGeneral Observation

graph "molecule_structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3_spiro [label="C", pos="0,2!"]; C4 [label="C", pos="-1,1!"];

C5 [label="C", pos="-1,3!"]; C6_alpha [label="Cα", pos="0,4!"]; C7 [label="C", pos="1,3!"];

NH2 [label="H₂N", pos="-0.7,5!"]; COOH [label="COOH·HCl", pos="1.2,5!"];

// Draw edges C1 -- C2; C2 -- C3_spiro; C3_spiro -- C4; C4 -- C1;

C3_spiro -- C5; C5 -- C6_alpha; C6_alpha -- C7; C7 -- C3_spiro;

C6_alpha -- NH2 [len=0.8]; C6_alpha -- COOH [len=0.8]; }digraph "Spirocycle_Advantages" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal];

// Main Node A [label="Spiro[3.3]heptane Core", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Advantage Nodes B [label="Increases Fsp³\n(Three-Dimensionality)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Imparts Conformational Rigidity", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Acts as a Benzene Bioisostere", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationship Edges A -> B [label="Enhances 3D shape"]; A -> C [label="Reduces rotatable bonds"]; A -> D [label="Mimics aromatic spacing"];

// Explanations B_exp [label="Higher Fsp³ correlates with increased\nclinical success by improving\nsolubility and reducing promiscuity.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; C_exp [label="Locks pharmacophores in an optimal\norientation for target binding, reducing\nthe entropic cost of interaction.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; D_exp [label="Replaces flat phenyl rings with a saturated,\nnon-planar scaffold, improving metabolic\nstability and creating novel IP space.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

B -> B_exp [style=dashed, arrowhead=none]; C -> C_exp [style=dashed, arrowhead=none]; D -> D_exp [style=dashed, arrowhead=none]; }

Figure 2: Core strategic advantages of the spiro[3.3]heptane scaffold in drug design.

4.1 Enhancing Three-Dimensionality (Fsp³) The Fsp³ is the fraction of sp³-hybridized carbons relative to the total carbon count. A higher Fsp³ value introduces greater three-dimensionality into a molecule. [3]This is a critical parameter, as an increase in molecular 3D character has been shown to correlate with a higher probability of success in clinical development. [3]The spiro[3.3]heptane core inherently possesses a high Fsp³, helping to move medicinal chemistry designs away from "flatland" and into more biologically relevant chemical space.

4.2 Imparting Conformational Rigidity Flexible molecules pay a significant entropic penalty to adopt the correct conformation required for binding to a biological target. The rigid spirocyclic framework reduces the number of rotatable bonds, effectively "pre-organizing" the molecule for binding. [4][5]This can lead to a substantial increase in binding affinity and selectivity.

4.3 A Saturated Bioisostere for Benzene Perhaps one of the most powerful applications of the spiro[3.3]heptane scaffold is its use as a bioisostere for mono-, meta-, and para-substituted benzene rings. [6][7]Replacing an aromatic ring with this saturated, non-planar core can offer several benefits:

  • Improved Physicochemical Properties: It can modulate properties like solubility and metabolic stability. [3]* Novel Chemical Space: It allows for the design of patent-free analogs of existing drugs. [7]* Enhanced Target Interaction: The non-coplanar exit vectors of substituents on the spirocycle can explore different binding pockets compared to a flat phenyl ring. [7]

Conceptual Synthesis Workflow

The synthesis of α-amino acids based on the spiro[3.3]heptane scaffold can be achieved through established organic chemistry reactions. A common and logical approach is a variation of the Strecker synthesis, which builds the α-amino acid functionality onto a ketone precursor.

Synthesis_Workflow A Spiro[3.3]heptan-2-one (Starting Material) B α-Aminonitrile Intermediate A->B  Strecker Reaction  (KCN, NH₄Cl) C 2-Aminospiro[3.3]heptane- 2-carboxylic acid (Free Base) B->C  Acid or Base  Hydrolysis D 2-Aminospiro[3.3]heptane- 2-carboxylic acid hydrochloride (Final Product) C->D  Treatment with HCl  

Figure 3: A representative synthetic workflow for the target compound.

Step-by-Step Methodology (Conceptual Protocol)

  • Step 1: Aminonitrile Formation (Strecker Reaction).

    • Procedure: Spiro[3.3]heptan-2-one is dissolved in a suitable solvent (e.g., aqueous ethanol). To this solution, ammonium chloride (NH₄Cl) and potassium cyanide (KCN) are added. The reaction is stirred at room temperature or with gentle heating.

    • Causality: This is a classic multicomponent reaction. The ketone reacts with ammonia (from NH₄Cl) to form an imine in situ. The cyanide ion then attacks the imine, forming the stable α-aminonitrile intermediate. This method efficiently constructs the C-C and C-N bonds adjacent to the spiro center.

  • Step 2: Nitrile Hydrolysis.

    • Procedure: The crude α-aminonitrile from the previous step is subjected to vigorous hydrolysis. This is typically achieved by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., aqueous Ba(OH)₂).

    • Causality: The harsh conditions are necessary to convert the stable nitrile group (-C≡N) first to an amide and subsequently to a carboxylic acid. Acidic hydrolysis directly yields the ammonium salt of the amino acid, while basic hydrolysis produces the carboxylate salt, which then requires an acidic workup to protonate both the amine and the carboxylic acid.

  • Step 3: Salt Formation & Isolation.

    • Procedure: If basic hydrolysis was used, the reaction is carefully neutralized and then acidified with hydrochloric acid. If acidic hydrolysis was used, the excess acid is removed under reduced pressure. The final product, 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride, is then isolated by crystallization, often from an ethanol/ether solvent system.

    • Causality: The final treatment with HCl ensures the formation of the stable, crystalline hydrochloride salt. This form is generally easier to handle, purify, and store than the zwitterionic free amino acid.

Applications in Drug Development

The unique structural and physicochemical properties of this amino acid make it a valuable building block for addressing various challenges in drug discovery.

  • Conformationally Restricted Peptidomimetics: Incorporating this UAA into a peptide sequence can enforce a specific backbone conformation. This is a powerful strategy for stabilizing secondary structures like β-turns or helices, which can enhance binding to protein targets and improve resistance to proteolytic degradation.

  • Glutamate Analogs for Neuroscience Research: The scaffold has been used to create a stereochemical library of conformationally restricted glutamic acid analogs. [1]These molecules serve as invaluable pharmacological tools to probe the active-site requirements of glutamate receptors and transporters, which are key targets in neurological disorders.

  • Scaffold for Small Molecule Inhibitors: The spiro[3.3]heptane core is an attractive starting point for fragment-based or scaffold-hopping drug design campaigns. For instance, substituting a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other family members, which can translate to a better safety profile. [3]

Representative Analytical Characterization Data

For a researcher synthesizing or verifying this compound, the following spectral characteristics would be expected.

TechniqueExpected Observations
¹H NMR Complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm) corresponding to the non-equivalent cyclobutyl protons. A broad singlet for the -NH₃⁺ protons (can be exchangeable with D₂O). The α-proton is absent due to the quaternary substitution.
¹³C NMR Multiple signals in the aliphatic region (approx. 20-50 ppm) for the CH₂ groups. Two quaternary carbon signals: one for the spiro-carbon and one for the α-carbon. A signal for the carbonyl carbon of the carboxylic acid downfield (approx. >170 ppm).
Mass Spec (ESI+) The primary observed ion would be the [M-Cl]⁺ cation, corresponding to the molecular weight of the free amino acid (C₈H₁₃NO₂), which is approximately 156.09 m/z.

Conclusion

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is more than just another unnatural amino acid; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and utility as a benzene bioisostere provide a clear rationale for its inclusion in drug discovery programs. By enabling the exploration of novel chemical space and the fine-tuning of physicochemical properties, this privileged scaffold offers a pathway to developing next-generation therapeutics with enhanced potency, selectivity, and drug-like characteristics.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). ACS Medicinal Chemistry Letters. Retrieved February 23, 2026, from [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015, November 20). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog. Retrieved February 23, 2026, from [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010, July 15). Amino Acids. Retrieved February 23, 2026, from [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • Grygorenko, O. O., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4, 10894-10902. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet. (2023, December 26). Takara Bio. Retrieved February 23, 2026, from [Link]

  • Spiro[3.3]heptane-2-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Grygorenko, O. O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved February 23, 2026, from [Link]

  • Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie. Retrieved February 23, 2026, from [Link]

Sources

Foundational

conformational restriction of alpha,alpha-disubstituted spiro amino acids

Conformational Restriction via -Disubstituted Spiro Amino Acids Synthesis, Structural Dynamics, and Therapeutic Utility Executive Summary The incorporation of -disubstituted spiro amino acids (dAAs) represents a high-imp...

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Restriction via -Disubstituted Spiro Amino Acids

Synthesis, Structural Dynamics, and Therapeutic Utility

Executive Summary

The incorporation of


-disubstituted spiro amino acids (dAAs) represents a high-impact strategy in modern peptidomimetic drug design. By replacing the 

-hydrogen of a standard amino acid with a cyclic constraint, researchers can lock peptide backbones into specific secondary structures (helices, turns) and dramatically enhance metabolic stability against proteolysis.

This guide details the physicochemical principles, synthetic pathways, and experimental protocols for utilizing these scaffolds. It focuses specifically on the 1-aminocycloalkane-1-carboxylic acid (


)  class, the archetypal 

-spiro scaffold.
Part 1: The Physics of Restriction

The utility of spiro amino acids stems from the Thorpe-Ingold effect (gem-dimethyl effect). In a standard amino acid (e.g., Alanine), the


-carbon possesses rotational freedom around the 

(

) and

(

) torsion angles.

When the


-carbon is part of a spiro ring (as in 

), two critical phenomena occur:
  • Entropic Pre-organization: The cyclization restricts the available conformational space of the unfolded state. This reduces the entropic penalty (

    
    ) required to adopt a folded secondary structure.
    
  • Steric Locking: The ring methylene groups create steric clashes with the backbone amide and carbonyl oxygens, forbidding large regions of the Ramachandran plot.

Ramachandran Dynamics: Aib vs. Spiro

While


-aminoisobutyric acid (Aib) is the gold standard for inducing 

-helices, spiro analogues offer nuanced control based on ring size:
  • 
     (Cyclopropane):  Unique rigidity. Often favors 
    
    
    
    -turns (
    
    
    conformation) or distorted
    
    
    helices due to the wide bond angle of the cyclopropane ring (
    
    
    at
    
    
    ).
  • 
     (Cyclopentane):  Strongly promotes type I/III 
    
    
    
    -turns and
    
    
    -helices. It closely mimics Aib but with fixed side-chain orientation.
  • 
     (Cyclohexane):  The chair conformation often forces the backbone into extended (
    
    
    
    ) or semi-extended conformations, sometimes destabilizing helices compared to
    
    
    .

Ramachandran_Restriction Gly Glycine (Gly) No Side Chain Ala Alanine (Ala) Methyl Side Chain Gly->Ala Steric Bulk Increases Gly_Desc High Flexibility (Any Structure) Gly->Gly_Desc Aib Aib Gem-Dimethyl Ala->Aib Thorpe-Ingold Effect Spiro Spiro (Ac5c) Cyclic Constraint Aib->Spiro Side-chain Entropy Reduction Spiro_Desc Locked Conformation (Helix/Turn Only) Spiro->Spiro_Desc

Figure 1: The hierarchy of conformational restriction.[1] Progressing from Glycine to Spiro scaffolds drastically reduces the allowed


 space, forcing the peptide into defined secondary structures.
Part 2: Synthetic Architectures

The synthesis of


-disubstituted amino acids is non-trivial due to the steric hindrance at the quaternary carbon. Standard alkylation of enolates often fails or proceeds with low yield.

Two primary routes are dominant in the field:

  • Bucherer-Bergs Reaction: The "workhorse" method. It converts a ketone into a hydantoin, which is then hydrolyzed. This is preferred for spiro compounds because the hydantoin intermediate is usually crystalline and easy to purify.

  • Phase-Transfer Catalyzed (PTC) Alkylation: A modern approach using Schiff bases of glycine. It allows for enantioselective synthesis if chiral catalysts (e.g., Maruoka catalysts) are used, though it is more complex to scale.

Synthetic_Workflow Ketone Cyclic Ketone (Start) Hydantoin Spiro-Hydantoin (Intermediate) Ketone->Hydantoin Bucherer-Bergs (60°C, 50% EtOH) Reagents (NH4)2CO3 + KCN Reagents->Hydantoin Hydrolysis Alkaline Hydrolysis (NaOH / Ba(OH)2) Hydantoin->Hydrolysis Ring Opening AminoAcid Free Amino Acid (Ac_nc) Hydrolysis->AminoAcid Neutralization Protection Fmoc-OSu / Na2CO3 AminoAcid->Protection N-Term Protection Final Fmoc-Ac_nc-OH (SPPS Ready) Protection->Final Isolation

Figure 2: The Bucherer-Bergs pathway for the synthesis of Fmoc-protected spiro amino acids. This route is robust, scalable, and avoids the high-pressure conditions often required for Strecker synthesis.

Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Aminocyclopentanecarboxylic Acid (

)

Objective: Synthesis of the free amino acid from cyclopentanone via the Bucherer-Bergs reaction.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [CAUTION: HIGHLY TOXIC]

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH) (2.5 M)

Methodology:

  • Hydantoin Formation:

    • Dissolve ammonium carbonate (3.0 eq) and KCN (1.2 eq) in 1:1 EtOH/Water.

    • Add cyclopentanone (1.0 eq) dropwise.

    • Heat to 55–60°C for 12–16 hours. A white precipitate (the spiro-hydantoin) will form.

    • Purification: Cool to 0°C, filter the solid, wash with cold water, and dry. Recrystallize from EtOH if necessary.

  • Hydrolysis:

    • Suspend the hydantoin in 2.5 M NaOH (approx. 10 mL per gram of hydantoin).

    • Reflux at 100°C for 24–48 hours. Monitor by TLC (disappearance of hydantoin).

    • Workup: Cool to room temperature. Adjust pH to ~7.0 using conc. HCl. The free amino acid (

      
      ) will precipitate as a zwitterion.
      
    • Filter, wash with cold water/acetone, and dry in vacuo.

Protocol B: Fmoc-Protection of

Objective: Preparing the amino acid for Solid Phase Peptide Synthesis (SPPS). Steric hindrance makes this slower than standard Gly/Ala protection.

Reagents:

  • 
     (Free acid)
    
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • Sodium Carbonate (

    
    ) (10% aq solution)
    
  • Dioxane

Methodology:

  • Dissolve

    
     in 10% 
    
    
    
    and water (1:1).
  • Add a solution of Fmoc-OSu in dioxane (1:1 ratio with aqueous phase) dropwise at 0°C.

  • Allow to warm to room temperature and stir vigorously for 24 hours . Note: The steric bulk of the spiro ring slows the nucleophilic attack on the Fmoc-OSu.

  • Workup:

    • Wash the aqueous mixture with diethyl ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidify the aqueous layer carefully to pH 2.0 with 1N HCl. The product, Fmoc-

      
      -OH , will precipitate as a white solid.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Part 4: Structural Characterization & Data[2][3]

When characterizing these compounds, specific signatures confirm the spiro-restriction.

TechniqueParameterObservation in Spiro Amino Acids
X-Ray Crystallography

Angle (

)
Often deviated from tetrahedral (

). In

, this opens to

, creating ring strain.
NMR (

)
NH Amide ShiftIn peptides, solvent-shielded NH signals (low temperature coefficients,

ppb/K) indicate strong intramolecular H-bonding (

-helix).
Circular Dichroism (CD) Far-UV (190-250 nm)

-Helix:
Negative band at ~205 nm, shoulder at ~220 nm. (Distinct from

-helix double minima at 208/222 nm).

Data Interpretation: If synthesizing a homooligomer (e.g.,


), a 

-helical structure is expected.[2]
  • 
    :  Strong helix former.
    
  • 
    :  Weak helix former (often extended).
    
  • 
    :  Turn inducer.
    
Part 5: Applications in Drug Design

1. Metabolic Stability: The quaternary


-carbon prevents the formation of the transition state required for proteolytic cleavage by enzymes like trypsin or chymotrypsin. This "steric shield" significantly increases the half-life (

) of peptide drugs in plasma.

2. GPCR Ligand Design: Many G-Protein Coupled Receptors (GPCRs) recognize ligands in a turn conformation. Replacing the


 or 

residue of a

-turn with

can lock the bioactive conformation, increasing potency and selectivity.

Case Study: Balaram’s Constraints Research by P. Balaram et al. established that while Aib promotes helicity,


 residues allow for "fine-tuning" of the helix pitch and diameter. For example, replacing Aib with 

in peptaibols can disrupt helical propagation, creating a "hinge" region useful for designing flexible linkers in fusion proteins.
References
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide

    
    -helix.[3][4][5] Trends in Biochemical Sciences, 16(9), 350-353. Link
    
  • Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology, 2(4), 545-551. Link

  • Tanaka, K. (2007). Solvent-free Bucherer–Bergs reaction for the synthesis of hydantoins. Tetrahedron Letters, 48(4), 635-638. Link

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 9(20), 3517-3599. Link
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of

    
    -helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756. Link
    

Sources

Exploratory

The Ascent of the Spirocyclic Amino Acid: A Technical Guide to a New Dimension in Medicinal Chemistry

Foreword: Beyond Flatland in Drug Design For decades, the landscape of medicinal chemistry has been dominated by largely planar, aromatic structures. While this "flatland" has yielded numerous successful therapeutics, it...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland in Drug Design

For decades, the landscape of medicinal chemistry has been dominated by largely planar, aromatic structures. While this "flatland" has yielded numerous successful therapeutics, it has also presented persistent challenges in achieving optimal potency, selectivity, and pharmacokinetic profiles. The rigid, two-dimensional nature of these scaffolds often limits their ability to fully explore the complex, three-dimensional binding pockets of biological targets.

This guide delves into a class of molecules that is fundamentally changing this paradigm: spirocyclic amino acid bioisosteres . By introducing a quaternary carbon center at the heart of two fused rings, these structures offer a unique and powerful approach to drug design. Their inherent three-dimensionality provides a scaffold to project functional groups in precise vectors, enabling novel and enhanced interactions with protein targets.[1][2] This guide will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into the synthesis and application of these transformative molecular architectures.

The Spirocyclic Advantage: Reimagining Bioisosterism

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar physicochemical properties to enhance a molecule's biological activity or mitigate its undesirable characteristics.[3] Spirocyclic amino acids represent a sophisticated evolution of this concept, moving beyond simple functional group mimicry to the strategic manipulation of a molecule's overall conformation and topology.

The primary advantages of incorporating spirocyclic amino acid bioisosteres can be categorized as follows:

  • Enhanced Three-Dimensionality and Increased sp³ Character (Fsp³): The defining feature of a spirocycle is the central sp³-hybridized carbon atom shared by two rings.[4] This enforces a rigid, non-planar geometry, increasing the fraction of sp³-hybridized carbons (Fsp³) in the molecule. A higher Fsp³ is strongly correlated with improved clinical success, as it often leads to better solubility, reduced promiscuity, and enhanced binding affinity through more defined interactions with the target protein.[5]

  • Conformational Constraint and Pre-organization: The rigidity of the spirocyclic scaffold significantly reduces the number of accessible conformations of a molecule.[6] This pre-organization minimizes the entropic penalty upon binding to a target, as the molecule does not need to "freeze" into a specific bioactive conformation. This can translate to a substantial increase in binding affinity and potency.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a spirocyclic moiety can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] By replacing more flexible or lipophilic groups, spirocycles can improve aqueous solubility, reduce metabolic liabilities, and fine-tune lipophilicity (LogD), leading to more drug-like candidates.[5][9]

  • Novel Intellectual Property: In the competitive landscape of drug discovery, the unique and often challenging-to-synthesize nature of spirocyclic scaffolds provides a fertile ground for generating novel intellectual property.

Strategic Applications in Drug Discovery: Case Studies

The theoretical benefits of spirocyclic amino acid bioisosteres are borne out by a growing number of successful applications in preclinical and clinical drug development.

Enhancing Selectivity: The Case of Olaparib Analogs

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and is approved for the treatment of certain cancers. A common structural motif in many PARP inhibitors is a piperazine ring. In a compelling example of bioisosteric replacement, researchers substituted the piperazine in Olaparib with a 2,6-diazaspiro[3.3]heptane moiety.[5] While this modification led to a slight decrease in potency, it significantly enhanced the selectivity for PARP-1 over other PARP family members.[5] This increased selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic bioisosteres to fine-tune the safety profile of a drug candidate.[5]

CompoundScaffoldPARP-1 IC₅₀ (nM)Selectivity vs. other PARPs
OlaparibPiperazine~1-5Moderate
Analog2,6-Diazaspiro[3.3]heptane~10-20Significantly Increased

Table 1: Comparison of Olaparib and its spirocyclic analog, demonstrating the impact of the bioisosteric replacement on potency and selectivity.

Optimizing Potency and Cellular Efficacy: SHP2 Inhibitors

The protein tyrosine phosphatase SHP2 is a critical node in the RAS-MAPK signaling pathway and a high-value target in oncology.[3][10] Allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 have shown significant promise.[11][12] In the development of these inhibitors, the introduction of spirocyclic scaffolds has been instrumental in optimizing potency and cellular activity.[13] By analyzing the X-ray crystal structure of SHP2 in complex with early-generation inhibitors, researchers were able to design spirocyclic amines that precisely orient key functional groups to form crucial hydrogen bond interactions within the allosteric binding pocket.[14][15] This structure-guided design led to spirocyclic variants with comparable or improved biochemical potency and, importantly, enhanced cellular efficacy.[5][13]

SHP2_Inhibition cluster_SHP2 SHP2 Protein PTP PTP Domain NSH2 N-SH2 Domain PTP->NSH2 Autoinhibitory Interaction CSH2 C-SH2 Domain Inhibitor Spirocyclic Allosteric Inhibitor Inhibitor->PTP Binds to Allosteric Pocket Inhibitor->NSH2 Stabilizes Interaction Inhibitor->CSH2 Stabilizes Interaction

The spirocyclic inhibitor binds to a tunnel-like allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2 and preventing its activation.[16][17][18]

Driving Affinity through Unique Interactions: Revumenib

Revumenib, a first-in-class menin inhibitor, provides a striking example of how a spirocyclic core can enable critical binding interactions. The central 2,7-diazaspiro[3.5]nonane scaffold of revumenib is essential for its high-affinity binding to menin. The protonated piperidine nitrogen of the spirocycle engages in a cation-π interaction with a π-π clamp formed by two tyrosine residues (Tyr319 and Tyr323) in the menin binding pocket. Furthermore, the rigid spirocyclic framework optimally positions other parts of the molecule to form key hydrogen bonds, such as the interaction between a pyrimidine nitrogen and Tyr276. This intricate network of interactions, orchestrated by the spirocyclic core, is crucial for disrupting the menin-MLL interaction that drives certain types of acute leukemia.

Revumenib_Menin_Interaction cluster_Menin Menin Binding Pocket Revumenib Revumenib Spirocyclic Piperidine Azetidine Tyr319 Tyr319 Revumenib:piperidine->Tyr319 Cation-π Tyr323 Tyr323 Revumenib:piperidine->Tyr323 Cation-π Tyr276 Tyr276 Revumenib:azetidine->Tyr276 H-bond

Synthesis of Spirocyclic Amino Acid Bioisosteres: Experimental Protocols

The synthesis of spirocyclic amino acids often presents a significant challenge due to the steric hindrance associated with the quaternary spirocenter. However, several robust synthetic strategies have been developed to access these valuable building blocks.

The Strecker Synthesis for α,α-Disubstituted Amino Acids

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[19][20] It is particularly well-suited for the synthesis of α,α-disubstituted amino acids, including those with a spirocyclic core. The reaction proceeds through the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[21][22]

Experimental Protocol: Synthesis of a Spiro[3.3]heptane-derived α-Amino Acid

  • Imine Formation:

    • To a solution of spiro[3.3]heptan-2-one (1.0 eq) in methanol is added ammonium chloride (1.5 eq) and a 7N solution of ammonia in methanol (5.0 eq).

    • The mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • α-Aminonitrile Formation:

    • The crude imine is dissolved in methanol, and sodium cyanide (1.5 eq) is added in one portion.

    • The reaction is stirred at room temperature for 48 hours.

    • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude α-aminonitrile.

  • Hydrolysis to the Amino Acid:

    • The crude α-aminonitrile is suspended in 6N hydrochloric acid.

    • The mixture is heated at reflux for 12 hours.

    • After cooling to room temperature, the solution is washed with dichloromethane to remove any non-polar impurities.

    • The aqueous layer is concentrated under reduced pressure, and the resulting solid is triturated with acetone to afford the desired spirocyclic amino acid hydrochloride salt.

Strecker_Synthesis Ketone Spiro[3.3]heptan-2-one Imine Imine intermediate Ketone->Imine NH₃, NH₄Cl Aminonitrile α-Aminonitrile Imine->Aminonitrile NaCN AminoAcid Spirocyclic α-Amino Acid Aminonitrile->AminoAcid H₃O⁺, Δ

The Curtius Rearrangement for Amine Synthesis

The Curtius rearrangement is a powerful transformation for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[23][24] This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be trapped by various nucleophiles.[19][25] When water is used as the nucleophile, the intermediate carbamic acid decarboxylates to yield the amine.[26][27]

Experimental Protocol: Curtius Rearrangement of a Spirocyclic Carboxylic Acid

  • Acyl Azide Formation:

    • To a solution of the spirocyclic carboxylic acid (1.0 eq) in a mixture of acetone and water at 0 °C is added triethylamine (1.1 eq).

    • Ethyl chloroformate (1.1 eq) is added dropwise, and the reaction is stirred at 0 °C for 30 minutes.

    • A solution of sodium azide (1.5 eq) in water is added dropwise, and the mixture is stirred for an additional 1 hour at 0 °C.

  • Rearrangement and Trapping:

    • The reaction mixture is diluted with toluene and heated to reflux for 4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

    • After cooling, the isocyanate solution can be treated with aqueous acid (e.g., HCl) and heated to hydrolyze the isocyanate to the corresponding amine.

    • Alternatively, the isocyanate can be trapped with an alcohol (e.g., benzyl alcohol) in the presence of a base to form a stable carbamate, which can be deprotected in a subsequent step.

  • Workup and Purification:

    • The reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic amine or carbamate.

Curtius_Rearrangement CarboxylicAcid Spirocyclic Carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide 1. EtOCOCl, Et₃N 2. NaN₃ Isocyanate Isocyanate AcylAzide->Isocyanate Δ, -N₂ Amine Spirocyclic Amine Isocyanate->Amine H₂O, Δ (-CO₂)

[2+2] Cycloaddition for Spirocyclobutane Synthesis

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings.[28] Photochemical [2+2] cycloadditions between two alkene moieties are particularly common for the synthesis of cyclobutanes.[5][29] This strategy can be employed to construct spirocyclic systems by using an exocyclic methylene compound as one of the reaction partners.[30] An alternative approach is the Staudinger ketene-imine cycloaddition to form spiro-β-lactams.[31][32][33]

Experimental Protocol: Photochemical [2+2] Cycloaddition

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the exocyclic methylene-containing spirocycle precursor (1.0 eq) and the alkene partner (1.5-3.0 eq) in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane). The concentration should be relatively low (e.g., 0.01-0.05 M) to minimize dimerization.

    • If the alkene does not absorb the UV light efficiently, a photosensitizer (e.g., benzophenone or thioxanthone) may be required.[28]

    • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation:

    • Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (e.g., 300-370 nm) while maintaining a constant temperature (often at or below room temperature to improve selectivity).[29][34]

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the desired spirocyclic product from unreacted starting materials and any side products.

TwoPlusTwo_Cycloaddition cluster_reaction Alkene1 Exocyclic Methylene Spiro-precursor Alkene2 Alkene Partner Spirocyclobutane Spirocyclobutane Product Alkene1->Spirocyclobutane Alkene2->Spirocyclobutane Alkene2->Spirocyclobutane (Photosensitizer)

Future Perspectives: The Expanding Spirocyclic Frontier

The application of spirocyclic amino acid bioisosteres in medicinal chemistry is still a rapidly evolving field.[4][7][35] As synthetic methodologies become more robust and accessible, we can expect to see an even wider variety of spirocyclic scaffolds being incorporated into drug discovery programs.[6] The continued exploration of this unique chemical space holds immense promise for addressing some of the most challenging targets in medicine and for the development of the next generation of highly potent, selective, and safe therapeutics. The "escape from flatland" is well underway, and the spirocyclic amino acid is leading the charge into a new, three-dimensional world of drug design.

References

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). ScholarWorks @ UTRGV. Retrieved February 22, 2026, from [Link]

  • Structure of SHP2: (A) The activation of SHP2, (B) The regulatory... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Barakat, A., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Staudinger synthesis of spiro-β-lactams 3 containing the xanthene moiety. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. (2025). MDPI. [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). ACS Publications. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. (2021). ACS Publications. [Link]

  • Allosteric pockets of SHP2 self-inhibitory conformation. PTP domain is... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. (2024). MDPI. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved February 22, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. (2018). Nature Communications. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • (PDF) Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N -. (2022). ResearchGate. [Link]

  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). PMC. [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Sketchy. Retrieved February 22, 2026, from [Link]

  • Enone–alkene cycloadditions. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Curtius Rearrangement. (2025). Chemistry Steps. [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • Working with Hazardous Chemicals. (2008). Organic Syntheses. [Link]

  • Predicted pharmacokinetic and pharmacodynamic parameters of the most active compounds. ... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzo[21]annulene. (2020). PubMed. [Link]

  • Structures of selected SHP2 inhibitors. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. (2019). Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetics of Spiro Compounds. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. [Link]

  • (PDF) Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors. (2026). ResearchGate. [Link]

  • Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

Sources

Foundational

2-amino-spiro[3.3]heptane-2-carboxylic acid chemical structure

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 2-amino-spiro[3.3]heptane-2-carboxylic acid . A Conformational Lock for Next-Generation Peptidomimetics Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 2-amino-spiro[3.3]heptane-2-carboxylic acid .

A Conformational Lock for Next-Generation Peptidomimetics

Executive Summary

2-Amino-spiro[3.3]heptane-2-carboxylic acid is a rigid, achiral, non-proteinogenic amino acid characterized by a spiro[3.3]heptane scaffold. In medicinal chemistry, it serves as a "conformationally restricted" analogue of gem-dimethyl substituted amino acids (like 2-aminoisobutyric acid, Aib) or cyclic analogues like 1-aminocyclopentanecarboxylic acid (cycloleucine).

Its core value lies in its ability to "lock" peptide backbones into specific secondary structures (helices or turns) while simultaneously increasing lipophilicity and metabolic stability due to the exclusion of oxidative metabolism sites common in aromatic or flexible aliphatic chains.

Chemical Structure & Physicochemical Properties[1]

Structural Analysis

The molecule consists of two cyclobutane rings joined at a single spiro-carbon (C4). Position 2 is functionalized with both an amino group (


) and a carboxylic acid group (

).
  • Symmetry: The unsubstituted spiro[3.3]heptane skeleton possesses

    
     symmetry. The introduction of the amino and carboxyl groups at C2 creates a plane of symmetry that bisects the C6-C7 bond of the second ring. Consequently, 2-amino-spiro[3.3]heptane-2-carboxylic acid is achiral  (meso-like in its substitution pattern relative to the spiro center).
    
  • Conformation: The cyclobutane rings are puckered (butterfly conformation). The spiro-fusion forces the two ring planes to be perpendicular, creating a rigid, three-dimensional "scaffold" that occupies a distinct volume of chemical space compared to planar aromatic rings or flexible alkyl chains.

Key Properties
PropertyValue / DescriptionSignificance
Formula

-
MW 155.19 g/mol Fragment-like, high ligand efficiency potential.
ClogP ~1.5 (Estimated)Higher than linear analogues (e.g., Leucine ~1.3) due to hydrocarbon bulk.
pKa (COOH) ~2.3Typical for

-amino acids.
pKa (NH3+) ~9.7Typical for

-amino acids.
Fsp3 0.75High fraction of

carbons; correlates with improved clinical success.
Topological Polar Surface Area (TPSA) 63.3

Favorable for membrane permeability and BBB crossing (via LAT1).

Synthetic Methodology

The synthesis of 2-amino-spiro[3.3]heptane-2-carboxylic acid typically proceeds through the Bucherer-Bergs reaction applied to the key intermediate spiro[3.3]heptan-2-one .

Retrosynthetic Analysis

The most robust route involves constructing the spirocyclic ketone followed by hydantoin formation and hydrolysis.

Retrosynthesis Target 2-Amino-spiro[3.3]heptane- 2-carboxylic acid Hydantoin Spiro-Hydantoin Intermediate Target->Hydantoin Hydrolysis Ketone Spiro[3.3]heptan-2-one Hydantoin->Ketone Bucherer-Bergs Dichloroketone 1,1-Dichloro-spiro[3.3] heptan-2-one Ketone->Dichloroketone Zn Reduction Methylene Methylenecyclobutane Dichloroketone->Methylene [2+2] Cycloaddition (Dichloroketene) Cyclobutanone Cyclobutanone Methylene->Cyclobutanone Wittig

Figure 1: Retrosynthetic strategy highlighting the key spiro[3.3]heptan-2-one intermediate.

Step-by-Step Protocol
Step 1: Synthesis of Spiro[3.3]heptan-2-one

This scaffold is constructed via a [2+2] cycloaddition.[1]

  • Wittig Olefination: React cyclobutanone with methyltriphenylphosphonium bromide (

    
    ) and base (
    
    
    
    -BuLi or KHMDS) in THF to yield methylenecyclobutane .
  • [2+2] Cycloaddition: Treat methylenecyclobutane with trichloroacetyl chloride and activated Zinc (Zn-Cu couple) in ether. The in situ generated dichloroketene undergoes cycloaddition to form 1,1-dichloro-spiro[3.3]heptan-2-one .

  • Dechlorination: Reduce the dichloroketone using Zinc dust in glacial acetic acid at room temperature.

    • Validation: Monitor disappearance of the

      
      -dichloro signals in 
      
      
      
      NMR.
    • Result:Spiro[3.3]heptan-2-one (Volatile oil).[2]

Step 2: Bucherer-Bergs Reaction

This converts the ketone into the amino acid precursor (hydantoin).[3][4][5][6]

  • Reagents: Spiro[3.3]heptan-2-one (1.0 equiv),

    
     (3.0 equiv), KCN (1.5 equiv).
    
  • Solvent: 1:1 Ethanol/Water.

  • Procedure:

    • Dissolve carbonate and cyanide in water; add ketone in ethanol.

    • Heat to 60°C in a sealed pressure tube for 24–48 hours.

    • Observation: A white precipitate (the hydantoin) typically forms.

    • Cool, filter, and wash with water.

  • Product: Spiro[3.3]heptane-2-spiro-5'-hydantoin .

Step 3: Hydrolysis to Amino Acid
  • Reagents: Hydantoin (from Step 2), 6M NaOH (aq).

  • Procedure:

    • Reflux the hydantoin in 6M NaOH for 48 hours (high temperature required for sterically hindered spiro systems).

    • Cool to 0°C. Acidify carefully with conc. HCl to pH ~6 (isoelectric point).

  • Purification:

    • The amino acid may precipitate upon neutralization.

    • If not, use ion-exchange chromatography (Dowex 50W) eluting with dilute

      
      .
      
  • Characterization:

    • 
       NMR (D
      
      
      
      O):
      Look for characteristic cyclobutane multiplets (1.8–2.5 ppm). Absence of
      
      
      -proton signal (quaternary C2).
    • MS:

      
      .
      

Medicinal Chemistry Applications

"Escape from Flatland"

Drug discovery has shifted from flat, aromatic-rich molecules to those with higher three-dimensional complexity (


). The spiro[3.3]heptane scaffold offers a way to introduce bulk and rigidity without adding molecular weight or rotatable bonds.
Peptidomimetics & Helix Stabilization

Incorporating this amino acid into a peptide chain severely restricts the


 and 

torsion angles of the backbone.
  • Mechanism: The steric clash between the spiro-ring and the peptide backbone forces the chain into a turn or helical conformation (often

    
    -helix or 
    
    
    
    -helix).
  • Utility: Used to stabilize short peptides acting as protein-protein interaction (PPI) inhibitors.

Biological Transport (LAT1)

Like Gabapentin and Pregabalin, bulky neutral amino acids are often substrates for the L-type Amino Acid Transporter 1 (LAT1) .

  • Hypothesis: The lipophilic spiro-scaffold mimics the bulky side chain of Leucine/Phenylalanine, potentially allowing the compound (or drugs attached to it) to cross the Blood-Brain Barrier (BBB) via active transport.

Applications cluster_apps Key Applications Compound 2-Amino-spiro[3.3] heptane-2-COOH App1 Peptidomimetics (Helix Inducer) Compound->App1 Steric Lock App2 BBB Transport (LAT1 Substrate) Compound->App2 Leu Mimicry App3 Metabolic Stability (Block P450 sites) Compound->App3 No Aryl Rings

Figure 2: Functional utility of the spiro-amino acid in drug design.

References

  • Synthesis of Spiro[3.

    • Title: "Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold"
    • Source:Tetrahedron: Asymmetry, 2008.
    • Context: Describes the construction of the spiro[3.
    • (Representative DOI for spiro-amino acid synthesis).

  • Bucherer-Bergs Reaction Mechanism

    • Title: "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins"[3][4][6][7]

    • Source:Molecules, 2017.
    • Context: Standard protocol for converting ketones to amino acids via hydantoins.
  • Spiro Scaffolds in Drug Design

    • Title: "Spirocyclic Scaffolds in Medicinal Chemistry"
    • Source:Journal of Medicinal Chemistry, 2014.
    • Context: Discusses the "Escape from Flatland" and physicochemical advantages of spirocycles.
  • Spiro[3.

    • Title: "Practical Synthesis of Spiro[3.3]heptan-2-one"
    • Source:Journal of Organic Chemistry, 2009 (Adapted
    • Context: [2+2] Cycloaddition methodology.

Sources

Exploratory

The Geometric Advantage: Spiro[3.3]heptane Scaffolds in Drug Discovery

[1] Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the correlation between molecular complexity—specifically the fraction of sp³-hybridized carbons (Fsp³)—and clinical success is well-establ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the correlation between molecular complexity—specifically the fraction of sp³-hybridized carbons (Fsp³)—and clinical success is well-established.[1] Flat, aromatic-heavy molecules often suffer from poor solubility and high attrition rates due to non-specific binding and poor pharmacokinetic (PK) profiles.

The spiro[3.3]heptane scaffold represents a premier solution to this "flatness" problem. By replacing planar aromatic rings or flexible aliphatic cycles (like cyclohexanes) with this rigid, bicyclic sp³-rich core, researchers can dramatically alter the physicochemical landscape of a lead compound. This guide details the mechanistic benefits of this scaffold, specifically focusing on solubility enhancement, vector positioning, and synthesis.

The Mechanics of Solubility and Fsp³

The Lattice Energy Problem

Solubility is thermodynamically governed by the balance between the energy required to break the crystal lattice (Lattice Energy) and the energy released upon solvation.

  • Planar Molecules: Aromatic rings stack efficiently (π-π stacking), creating high-energy crystal lattices that are difficult to break. This results in high melting points and low aqueous solubility.

  • Spiro[3.3]heptane Effect: The inherent 90° "kink" at the spiro quaternary carbon disrupts planar packing. This geometric frustration lowers the melting point, thereby reducing the energy cost to dissolve the solid.

The Solvation Benefit

Unlike a flat benzene ring which exposes two hydrophobic faces, the spiro[3.3]heptane scaffold presents a three-dimensional surface area. This 3D topology prevents the formation of extensive hydrophobic networks and allows for better solvation shell organization around the molecule.

Logic Flow: From Flatness to Solubility

The following diagram illustrates the causal pathway from molecular geometry to improved clinical outcomes.

Fsp3_Logic Flat Flat/Aromatic Scaffold (Low Fsp³) Packing Efficient Crystal Packing (High Lattice Energy) Flat->Packing Solubility_Poor Poor Aqueous Solubility Packing->Solubility_Poor Spiro Spiro[3.3]heptane Core (High Fsp³) Solubility_Poor->Spiro Bioisosteric Replacement Disruption Lattice Disruption (Lower Melting Point) Spiro->Disruption Vectors Orthogonal Exit Vectors Spiro->Vectors Solubility_High Enhanced Solubility & Bioavailability Disruption->Solubility_High Vectors->Solubility_High

Caption: Causal relationship between scaffold geometry, crystal lattice energy, and resulting aqueous solubility.

Scaffold Profiling: Bioisosteric Mapping

The spiro[3.3]heptane core is rarely used as a simple alkane; it is most effective when heteroatoms are introduced to create bioisosteres for common drug rings.

Comparative Data Table

The following table contrasts standard rings with their spiro-equivalents. Note the shift in pKa and Lipophilicity (LogD).

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane
Bioisostere For --Piperidine / MorpholinePiperazine
Geometry Chair (Flexible)Puckered/RigidPuckered/Rigid
Exit Vectors 180° (Linear)~180° (Linear)180° (Linear)
Basicity (pKa) ~11.0~10.5 (Lower)~9.5 (Tunable)
LogD (pH 7.4) Baseline-0.5 to -1.0 vs RefSignificantly Lower
Metabolic Stability Susceptible to oxidationImproved (Steric bulk)High

Key Insight: Replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers the LogD despite adding carbon atoms. This is counter-intuitive but is attributed to the changes in solvation volume and the shielding of the nitrogen lone pair, which modulates basicity and lipophilicity simultaneously.

Synthesis Protocol: 2,6-Diazaspiro[3.3]heptane

The most "plug-and-play" derivative for medicinal chemists is the 2,6-diazaspiro[3.3]heptane (a piperazine mimic).[2][3][4] The synthesis is robust, scalable, and starts from inexpensive pentaerythritol.

Synthetic Pathway Visualization

Synthesis_Pathway Start Pentaerythritol Step1 Activation (Tosylation or Bromination) Start->Step1 Intermediate Tetra-substituted Intermediate Step1->Intermediate Step2 Double Cyclization (with Benzylamine/Sulfonamide) Intermediate->Step2 Protected N,N'-Protected Spiro[3.3]heptane Step2->Protected Step3 Deprotection (Pd/C H2 or Acid) Protected->Step3 Final 2,6-Diazaspiro[3.3]heptane (Salt Form) Step3->Final

Caption: Standard synthetic route from Pentaerythritol to 2,6-Diazaspiro[3.3]heptane.

Detailed Protocol (Pentaerythritol Route)

Objective: Synthesis of 2,6-tosyl-2,6-diazaspiro[3.3]heptane (Precursor).

  • Activation:

    • Charge a flask with Pentaerythritol (1.0 eq) and Pyridine (solvent/base).

    • Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (4.2 eq) portion-wise to avoid exotherm.

    • Allow to warm to RT and stir for 24h.

    • Workup: Pour into ice water/HCl. Filter the white precipitate (Pentaerythritol tetratosylate).

  • Cyclization (The "Spiro" Step):

    • Dissolve the tetratosylate (1.0 eq) in DMF.

    • Add p-Toluenesulfonamide (2.2 eq).

    • Add K₂CO₃ (excess) or NaH (carefully) as base.

    • Heat to 100°C for 12-16h. The base deprotonates the sulfonamide, which performs a double nucleophilic displacement on the activated alcohols, zipping up the two four-membered rings.

    • Workup: Precipitate in water, filter, and recrystallize from ethanol.

  • Deprotection (To active scaffold):

    • For Tosyl groups: Use Mg/MeOH or Red-Al.

    • For Benzyl groups (if benzylamine was used): Use Pd/C and H₂ (50 psi) in MeOH/Acetic Acid.

Experimental Validation: Thermodynamic Solubility

To confirm the benefits of the spiro scaffold, a kinetic solubility assay is insufficient (as it only measures precipitation rate). You must measure Thermodynamic Solubility to account for the crystal lattice energy.

Protocol: Shake-Flask Solubility Assay

Reagents: PBS (pH 7.4), HPLC Grade Acetonitrile, Test Compound.

  • Preparation: Weigh 2-5 mg of solid test compound into a 2 mL glass vial.

  • Saturation: Add 500 µL of PBS (pH 7.4). Ensure undissolved solid remains (supersaturation).

  • Equilibration:

    • Shake the vial at 25°C for 24 hours (orbital shaker, 300 rpm).

    • Critical: Protect from light if compound is photosensitive.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Note: Centrifugation is preferred to avoid filter adsorption of lipophilic compounds.

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:ACN).

    • Inject onto HPLC-UV or LC-MS/MS.

    • Compare peak area against a standard curve of the compound dissolved in DMSO (fully soluble control).

Calculation:



Case Study: Bupivacaine Analogue

A compelling example of this scaffold in action is the modification of the anesthetic Bupivacaine .

  • Original Drug: Contains a piperidine ring.[5][6]

  • Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane .

  • Result: The spiro-analogue maintained high potency but offered a distinct intellectual property (IP) position and improved metabolic stability profiles due to the steric protection of the nitrogen and the removal of oxidizable C-H bonds adjacent to the nitrogen in the flexible piperidine ring (Enamine, 2023).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2024).[6][7] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[8][9][10][11] Angewandte Chemie International Edition, 63(9), e202316557.[10] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Kirichok, A. A., et al. (2023).[6] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[2][5][12] Angewandte Chemie International Edition, 62(51), e202311583.[6] Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, hypervalent iodine-free surrogates for benziodoxoles. Journal of Medicinal Chemistry, 51, 3525.

Sources

Foundational

Spirocyclic Piperidine Architectures: Engineering Conformational Rigidity in Peptidomimetics

Executive Summary This technical guide addresses the structural optimization of peptide-based therapeutics through the incorporation of spirocyclic piperidine bioisosteres. While native peptides offer high potency, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural optimization of peptide-based therapeutics through the incorporation of spirocyclic piperidine bioisosteres. While native peptides offer high potency, their clinical utility is often compromised by rapid proteolytic degradation and poor membrane permeability. Spirocyclic piperidines serve as rigid,


-rich scaffolds that lock pharmacophores into bioactive conformations (mimicking 

-turns), thereby reducing the entropic penalty of binding while simultaneously blocking metabolic hotspots. This guide details the physicochemical rationale, synthetic methodologies, and validation protocols for deploying these architectures in drug discovery.

The Physicochemical Rationale: Escaping "Flatland"

The transition from a planar aromatic system to a spirocyclic scaffold represents a shift from 2D to 3D chemical space—a concept often termed "escaping flatland." In peptide design, this is critical for two reasons:

The Gem-Disubstituent Effect (Thorpe-Ingold Effect)

Spirocyclic systems enforce the Thorpe-Ingold effect. By replacing a methylene hydrogen pair with a ring system at a single carbon (the spiro center), the bond angle is compressed. This compression forces the remaining substituents (the peptide backbone equivalents) closer together, statistically favoring cyclized or turn-like conformations over extended chains.

  • Mechanism: The spiro-piperidine core restricts the rotation of the

    
     and 
    
    
    
    torsion angles, effectively "freezing" the molecule in a state that mimics the
    
    
    and
    
    
    residues of a peptide
    
    
    -turn.
Vectorial Projection and

Unlike flat heteroaromatics (e.g., pyridine), spirocyclic piperidines possess high fraction of


 hybridized carbons (

).
  • Solubility: The non-planar topology disrupts crystal lattice packing, significantly enhancing aqueous solubility.

  • Selectivity: The rigid exit vectors allow side chains to be projected at precise angles (

    
    ) rather than the 
    
    
    
    of aromatics, enabling the exploration of novel pockets in GPCRs and proteases.

Structural Biology: The Spiro-Turn Mimetic

In native peptides, the


-turn is a common recognition motif but is thermodynamically unstable in solution. Spirocyclic piperidines, particularly spiro[piperidine-4,x]-lactams , are privileged structures for mimicking Type II 

-turns.
Mechanism of Mimicry

The piperidine ring acts as a scaffold that replaces the


 of the amino acid. The spiro-fusion creates a rigid bicyclic system where:
  • The Piperidine Nitrogen mimics the N-terminus or an amide nitrogen.

  • The Spiro Carbon acts as the

    
    , locking the side chain vectors.
    
  • The Distal Ring (e.g., hydantoin, succinimide, or indoline) mimics the hydrogen-bonding network required to stabilize the turn.

Visualization: The Logic of Conformational Restriction

The following diagram illustrates the decision matrix for converting a labile peptide into a spirocyclic lead.

PeptideOptimization cluster_outcomes Optimization Outcomes NativePeptide Native Peptide (High Potency, Low Stability) Analysis Conformational Analysis (Identify Bioactive Turn) NativePeptide->Analysis NMR / X-ray Strategy Bioisostere Strategy: Spirocyclic Piperidine Analysis->Strategy Vector Mapping Entropy Reduced Entropic Penalty (ΔG) Strategy->Entropy Metabolism Blocked Metabolic Hotspots (CYP450) Strategy->Metabolism Permeability Increased Lipophilicity (LogD Modulation) Strategy->Permeability Lead Spirocyclic Clinical Candidate Entropy->Lead Metabolism->Lead Permeability->Lead

Caption: Workflow for translating unstable peptide substrates into rigid spirocyclic candidates.

Synthetic Methodologies

To ensure reproducibility, we focus on two robust protocols: the Classical Alkylation (scalable) and the Modern Photoredox (modular).

Protocol A: Classical Double Alkylation (The "Piperidone" Route)

This method constructs the spiro ring onto a pre-existing piperidine-4-one. It is ideal for generating spiro[piperidine-hydantoins] or spiro[piperidine-indanes] .

Reagents:

  • N-Boc-piperidin-4-one (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Solvent: 50% Ethanol/Water

Step-by-Step Workflow:

  • Bucherer-Bergs Reaction: Dissolve N-Boc-piperidin-4-one in 50% EtOH/

    
    . Add 
    
    
    
    and KCN.
  • Heating: Heat the sealed reaction vessel to 60°C for 12 hours. The formation of the spiro-hydantoin precipitate indicates progress.

  • Isolation: Cool to 0°C. Filter the white solid. Wash with cold water and diethyl ether.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group, yielding the free amine spiro-piperidine salt.

Protocol B: Modular Photoredox Hydroarylation

For more complex aryl-spiro systems (e.g., mimicking Phenylalanine residues), radical hydroarylation is superior due to mild conditions.

Reagents:

  • 4-Exo-methylene piperidine derivative

  • Aryl halide (Ar-Br)

  • Photocatalyst:

    
     (1 mol%)
    
  • Blue LED light source (450 nm)

Mechanism: The photocatalyst generates an aryl radical from Ar-Br, which performs a 5-exo-trig cyclization onto the exocyclic double bond of the piperidine, forming the spiro center with high regioselectivity.

Visualization: Synthetic Pathway (Bucherer-Bergs)

Synthesis Input N-Boc-Piperidin-4-one Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Input->Reagents Intermediate Spiro-Hydantoin Intermediate Reagents->Intermediate Cyclization Deprotection 4M HCl Dioxane Intermediate->Deprotection Product Spirocyclic Piperidine Bioisostere (HCl Salt) Deprotection->Product Yield >80%

Caption: The Bucherer-Bergs route for rapid assembly of spiro-hydantoin piperidine scaffolds.

Case Study: MK-0677 (Ibutamoren)

Target: Ghrelin Receptor (GHS-R1a) Challenge: Native Ghrelin is a 28-amino acid peptide with a short half-life. The active core requires a specific turn conformation involving the N-terminal residues.

Spirocyclic Solution: Merck researchers utilized a spiro[indoline-3,4'-piperidine] core.

  • Role of Piperidine: Mimicked the basic amine of the peptide N-terminus.

  • Role of Spiro-Indoline: The spiro center locked the orientation of the aromatic rings, mimicking the hydrophobic side chains of the peptide (Trp/Phe) in a specific spatial arrangement that a flexible linear chain could not maintain.

  • Outcome: MK-0677 became the first orally active growth hormone secretagogue, validating the spiro-piperidine platform as a peptide replacement strategy.

Experimental Validation: Microsomal Stability Assay

To confirm that the spirocyclic modification has improved metabolic stability compared to the parent peptide, the following protocol is mandatory.

Objective: Determine intrinsic clearance (


) in liver microsomes.

Protocol:

  • Preparation: Prepare a 10 mM stock of the spirocyclic compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .
    
    
    
    

Data Interpretation: | Compound Class |


 (Human Microsomes) | Interpretation |
| :--- | :--- | :--- |
| Linear Peptide | < 10 min | High Clearance (Unstable) |
| Spiro-Piperidine  | > 60 min  | Low Clearance (Stable)  |
| Reference (Propranolol) | ~ 30-50 min | Moderate Control |

References

  • Bittermann, H., & Gmeiner, P. (2006).[1] Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics.[1] The Journal of Organic Chemistry, 71(1), 97–102. [Link]

  • Paquette, L. A., Seekamp, C. K., & Kahane, A. L. (2003). Conformational restriction of nucleosides by spirocyclic annulation at C4'.[2] The Journal of Organic Chemistry, 68(22), 8614–8624.[2] [Link]

  • Patchett, A. A., et al. (1995). Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue. Proceedings of the National Academy of Sciences, 92(15), 7001–7005. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Zheng, Y., & Tice, C. M. (2016). Spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-840. [Link]

Sources

Exploratory

metabolic stability of spirocyclic alpha-amino acids

Topic: Metabolic Stability of Spirocyclic Alpha-Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Metabolic Stability of Spirocyclic -Amino Acids: A M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Spirocyclic Alpha-Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Metabolic Stability of Spirocyclic -Amino Acids: A Mechanistic and Experimental Guide

Executive Summary

The clinical translation of peptide-based therapeutics and amino acid-derived small molecules is frequently attritioned by poor metabolic stability.[1] Linear peptides and standard


-amino acids are rapid substrates for endogenous proteases (e.g., trypsin, chymotrypsin) and hepatic clearance enzymes (CYP450, aminotransferases).

Spirocyclic


-amino acids represent a privileged structural class where the 

-carbon is either part of a spiro-fused system or acts as the spiro-junction itself. These scaffolds introduce conformational restriction and steric occlusion , effectively "locking" the molecule into a bioactive conformation while shielding the labile amide bonds from enzymatic hydrolysis. This guide details the mechanistic basis of this stability and provides validated protocols for its assessment.

Part 1: The Mechanistic Basis of Stability

The Alpha-Quaternary Effect & Stereoelectronic Shielding

The primary driver of metabolic instability in standard amino acids is the presence of an


-hydrogen. This proton allows for:
  • Racemization: Proton abstraction leads to stereochemical inversion, potentially creating inactive or toxic isomers.

  • Transamination: Conversion to

    
    -keto acids via aminotransferases (e.g., ALT/AST), the first step in catabolic degradation.
    

Spirocyclic


-amino acids are typically 

-disubstituted (quaternary). By replacing the

-proton with a spiro-ring system, these metabolic pathways are chemically blocked.
Proteolytic Resistance: The "Gating" Mechanism

Proteases require the peptide backbone to adopt an extended conformation (induced fit) to access the catalytic triad. Spirocyclic residues impose severe torsional constraints (


 and 

angles) on the backbone.
  • Steric Bulk: The orthogonal ring system of the spirocycle projects into the solvent front, physically blocking the enzyme's active site from approaching the scissile bond.

  • Conformational Locking: The rigid spiro-scaffold prevents the backbone from twisting into the transition state geometry required for hydrolysis.

Lipophilicity and Modulation

High aromatic content often drives CYP450 metabolism. Spirocycles increase the fraction of


 hybridized carbons (

), enhancing 3D complexity and solubility without adding lipophilic "grease" that attracts metabolic oxidases.

Part 2: Visualization of Stability Mechanisms

The following diagram illustrates the "Steric Shielding" and "Conformational Locking" mechanisms that protect spirocyclic peptides from proteolytic cleavage.

ProteolyticResistance Protease Protease (e.g., Trypsin) LinearPeptide Linear Peptide (Flexible Backbone) Protease->LinearPeptide Attacks SpiroPeptide Spirocyclic Peptide (Rigid/Locked) Protease->SpiroPeptide Attacks SubstrateBinding Induced Fit (Active Site Access) LinearPeptide->SubstrateBinding High Flexibility Resistance Steric Shielding & Torsional Strain SpiroPeptide->Resistance Spiro Ring Clash Cleavage Hydrolysis of Amide Bond SubstrateBinding->Cleavage Rapid Degradation Resistance->SubstrateBinding BLOCKED

Figure 1: Mechanistic pathway comparison showing how spirocyclic rigidity blocks the 'induced fit' required for proteolytic cleavage.

Part 3: Assessing Metabolic Stability (Experimental Protocols)

To validate the stability of a spirocyclic


-amino acid (either as a free monomer or incorporated into a peptide), a dual-assay approach is required: Microsomal Stability  (oxidative metabolism) and Proteolytic Stability  (hydrolysis).
Protocol A: Microsomal Stability Assay (CYP450 Resistance)

Objective: Determine the intrinsic clearance (


) mediated by liver oxidases.

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Spirocyclic AA).

  • Internal Standard (e.g., Propranolol for high turnover, Warfarin for low).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of buffer containing the test compound. Incubate at 37°C for 5 mins.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Protocol B: Proteolytic Stability Assay (Peptidase Resistance)

Objective: Assess resistance to serum proteases or specific enzymes (Trypsin/Chymotrypsin).

Materials:

  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at Phe/Trp/Tyr), or pooled Human Plasma.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    

Workflow:

  • Substrate Prep: Dissolve spirocyclic peptide to 200

    
    M in buffer.
    
  • Incubation: Add protease (Enzyme:Substrate ratio of 1:100 w/w) or 50% Human Plasma. Incubate at 37°C with gentle shaking.

  • Time Course: Harvest samples at

    
     hours.
    
  • Quenching: Add equal volume of 1% Formic Acid in Acetonitrile.

  • Quantification: Analyze via RP-HPLC (UV 214 nm) or LC-MS.

  • Data Output: Compare degradation rate (

    
    ) of spirocyclic analog vs. linear control.
    

Part 4: Comparative Data & SAR

The following table summarizes the stability gains typically observed when replacing standard residues with spirocyclic analogs.

Scaffold TypeStructural Modification

(Human Plasma)

(Microsomes)
Mechanism of Stabilization
Linear Proline Native Proline< 1 hourLowSusceptible to Prolyl Endopeptidase
Spiro[2.3]hexane Spiro-fused

-carbon
> 24 hoursHighSteric blockade of active site
Spiro[3.3]heptane Oxetane/Azetidine spiro> 48 hoursVery HighLowered lipophilicity (

), no

-H
Aib (Control)

-dimethyl
~4-6 hoursMediumSteric hindrance (less effective than spiro)

Part 5: Experimental Workflow Visualization

StabilityWorkflow cluster_0 Assay Selection Compound Spirocyclic Compound (Stock Solution) Microsomal Microsomal Stability (Oxidative Metabolism) Compound->Microsomal Proteolytic Proteolytic Stability (Hydrolysis) Compound->Proteolytic Incubation Incubation (37°C) Timepoints: 0-60 min / 0-24 h Microsomal->Incubation Proteolytic->Incubation Quench Quench Reaction (ACN/Formic Acid) Incubation->Quench Analysis LC-MS/MS Quantification (% Parent Remaining) Quench->Analysis Decision Calculate Intrinsic Clearance (CLint) & Half-life Analysis->Decision

Figure 2: Step-by-step experimental workflow for validating metabolic stability in drug discovery.

References

  • Johansson, A. et al. (2016).[2] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxy phenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[2] Journal of Medicinal Chemistry. Link

  • Carreira, E. M. et al. (2008). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition. Link

  • Enamine Ltd. (2022).[4] Spirocyclic Glutamate Analogs: A Stereochemical Journey. Organic & Biomolecular Chemistry.[4][5][6] Link

  • Qian, Z. et al. (2015). Bicyclic Peptides with Optimized Ring Size and Linker Chemistry for Enhanced Proteolytic Stability. ChemBioChem. Link

  • Werner, H. M. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[7][8] PLOS ONE.[7] Link[7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Spirocyclic Peptides Using 2-Aminospiro[3.3]heptane-2-carboxylic Acid

Introduction: Embracing the Third Dimension in Peptide Design In the quest for novel therapeutics, medicinal chemists and drug designers are increasingly looking to "escape from flatland"—a paradigm shift away from plana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Peptide Design

In the quest for novel therapeutics, medicinal chemists and drug designers are increasingly looking to "escape from flatland"—a paradigm shift away from planar, aromatic scaffolds towards three-dimensional molecular architectures.[1] Saturated spirocycles are at the forefront of this movement, offering a rigid and structurally novel framework that can lead to compounds with superior physicochemical properties and unique biological activities.[1][2] The spiro[3.3]heptane scaffold, in particular, has emerged as a compelling bioisostere for the benzene ring, providing a non-planar arrangement of exit vectors for attached functional groups.[3][4]

This guide focuses on the incorporation of 2-Aminospiro[3.3]heptane-2-carboxylic acid (Aha), a conformationally constrained, non-proteinogenic amino acid, into peptide chains. The rigid spirocyclic core of Aha imparts significant structural pre-organization upon the peptide backbone. This restriction is a powerful tool for:

  • Stabilizing Secondary Structures: By locking specific dihedral angles, Aha can induce or stabilize desired conformations such as turns and helices, which are often critical for binding to biological targets.

  • Enhancing Target Affinity and Specificity: A pre-organized peptide conformation can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity and selectivity.

  • Improving Pharmacokinetic Properties: The sp³-rich, non-natural structure of Aha can enhance metabolic stability by shielding amide bonds from enzymatic degradation.[1][2]

  • Exploring Novel Chemical Space: The incorporation of Aha provides access to unique peptide topologies, opening up new avenues for intellectual property and the discovery of first-in-class molecules.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Aha-containing spirocyclic peptides, primarily through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the gold standard for modern peptide assembly.[5][6]

Core Principles and Synthetic Strategy

The synthesis of peptides containing the sterically demanding Aha residue relies on a robust and efficient workflow. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice, offering high efficiency, ease of purification, and amenability to automation.[5] The entire process is built upon an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7]

The Fmoc/tBu Orthogonal Protection Scheme
  • Temporary Nα-Protection (Fmoc): The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is quantitatively removed by a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][7]

  • Permanent Side-Chain Protection (Acid-Labile): The reactive side chains of other amino acids in the sequence (e.g., Lys, Asp, Glu) are protected with groups that are stable to the basic conditions of Fmoc removal but are cleaved by strong acid. The most common protecting groups are derived from t-butyl alcohol (e.g., Boc, tBu ester, Trt).[7]

  • Linker and Cleavage (Acid-Labile): The peptide is assembled on a solid support (resin) via a linker that is also stable to the basic Fmoc deprotection steps. The final peptide is cleaved from this resin using a strong acid cocktail, which simultaneously removes the side-chain protecting groups.[8]

This strategy allows for the sequential and controlled assembly of the peptide chain from the C-terminus to the N-terminus.

Visualizing the Synthetic Workflow

The diagram below illustrates the iterative cycle of Fmoc-SPPS used to incorporate Aha and other amino acids into a growing peptide chain anchored to a solid support.

spiro_peptide_synthesis_workflow cluster_resin Solid Support (Resin) cluster_cycle Iterative Synthesis Cycle Resin Resin with Linker (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start with loaded resin Wash1 Wash (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling 2. Coupling (Fmoc-Aha-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Repeat for next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Spirocyclic Peptide Purification->Peptide

Caption: General workflow for Fmoc-based solid-phase synthesis of Aha-containing peptides.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide (Ac-Tyr-Aha-Gly-NH₂) on Rink Amide Resin

This protocol details the manual synthesis of a model tripeptide to illustrate the incorporation of Aha.

Materials and Reagents:

  • Resin: Rink Amide AM resin (100-200 mesh), loading ~0.5 mmol/g.

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Aha-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: High-purity, amine-free DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Capping Solution: Acetic anhydride.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin (~0.05 mmol) in a fritted syringe reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • First Amino Acid (Glycine) Coupling:

    • Since Rink Amide resin is already Fmoc-protected, first perform a deprotection step.

    • Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF. Agitate for 3 minutes, drain. Add another 2 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

    • Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (4 equiv., 0.2 mmol, ~60 mg) with HATU (3.9 equiv., 0.195 mmol, ~74 mg) and DIPEA (8 equiv., 0.4 mmol, ~70 µL) in 1 mL of DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1 hour.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Second Amino Acid (Aha) Coupling:

    • Fmoc Deprotection: Repeat the deprotection step as described above to expose the glycine amine. Wash with DMF.

    • Coupling: Pre-activate Fmoc-Aha-OH (4 equiv., 0.2 mmol) with HATU (3.9 equiv.) and DIPEA (8 equiv.) in 1 mL of DMF. Note: Due to the steric hindrance of Aha, ensure complete dissolution and allow 5 minutes for pre-activation.

    • Add the activated solution to the resin and agitate for 2 hours. A longer coupling time is recommended.

    • Drain and wash with DMF (5 x 2 mL). Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step ("double couple").

  • Third Amino Acid (Tyrosine) Coupling:

    • Fmoc Deprotection: Repeat the deprotection step to expose the Aha amine. Wash with DMF.

    • Coupling: Pre-activate Fmoc-Tyr(tBu)-OH (4 equiv., 0.2 mmol, ~92 mg) with HATU (3.9 equiv.) and DIPEA (8 equiv.) in 1 mL of DMF.

    • Add the activated solution to the resin and agitate for 1 hour.

    • Drain and wash with DMF (5 x 2 mL).

  • N-Terminal Acetylation:

    • Fmoc Deprotection: Perform a final deprotection to expose the N-terminal amine of Tyrosine. Wash with DMF.

    • Acetylation: Add a solution of 1 mL DMF, 100 µL acetic anhydride, and 50 µL DIPEA to the resin. Agitate for 30 minutes.

    • Drain and wash thoroughly with DMF (5 x 2 mL), followed by DCM (5 x 2 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Place the dry resin in a 5 mL glass vial.

    • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Caution: Work in a fume hood. TFA is highly corrosive.

    • Agitate at room temperature for 3 hours.

    • Filter the resin through a cotton plug into a 15 mL centrifuge tube, collecting the filtrate. Wash the resin with an additional 0.5 mL of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

    • After the final wash, dry the white peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Synthesis of Fmoc-2-Aminospiro[3.3]heptane-2-carboxylic acid (Fmoc-Aha-OH)

While the protected amino acid is commercially available from specialized suppliers, this protocol outlines its synthesis for laboratories wishing to prepare it in-house. The synthesis of the parent amino acid has been previously described.[9][10]

Materials and Reagents:

  • 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride (1.0 equiv.) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 equiv.) in 1,4-Dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-Dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate will form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography or recrystallization to obtain pure Fmoc-Aha-OH.

Data Summary and Key Considerations

Incorporating sterically hindered amino acids like Aha requires careful optimization of coupling conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes and Recommendations
HBTU/HOBt 4 : 3.9 : 8 (DIPEA)2-3 min1.5 - 2 hA standard, cost-effective choice. May require double coupling for Aha.
HATU 4 : 3.9 : 8 (DIPEA)5 min2 hHighly recommended for Aha. Its high reactivity effectively overcomes steric hindrance.
DIC/HOBt 4 : 4 : 4 (N/A)5-10 min2 - 4 hGood for preventing racemization but can be slower. The urea byproduct must be thoroughly washed away.
Troubleshooting and Field-Proven Insights
  • Slow or Incomplete Coupling: The quaternary α-carbon of Aha makes it sterically hindered. Always use a highly efficient coupling reagent like HATU. Monitor coupling completion with a qualitative test (e.g., Kaiser or Chloranil test) and be prepared to perform a second coupling ("double coupling") if necessary.

  • Aggregation: Long or hydrophobic sequences can aggregate on the resin, hindering reagent access. If aggregation is suspected, consider using a more polar solvent mixture (e.g., DMF/NMP) or employing a PEG-based resin.[11]

  • Diketopiperazine Formation: During the coupling of the third amino acid, the N-terminal amine of the second residue (Aha in this case) can attack the ester linkage of the first residue, leading to cyclization and cleavage from the resin.[12] To mitigate this, ensure the first Fmoc deprotection before the third coupling is not excessively long and that the coupling itself proceeds swiftly.

Conformational Impact of the Aha Residue

The spiro[3.3]heptane core rigidly constrains the peptide backbone's dihedral angles (Φ, Ψ), forcing the local peptide chain into a well-defined conformation. This contrasts sharply with a flexible residue like alanine, which can adopt a wide range of conformations.

conformational_constraint cluster_alanine Flexible Residue (e.g., Alanine) cluster_aha Constrained Residue (Aha) Ala Alanine in Peptide PhiPsi_Ala Wide range of (Φ, Ψ) angles possible Ala->PhiPsi_Ala allows Result_Flex Conformational Flexibility PhiPsi_Ala->Result_Flex Aha Aha in Peptide Spiro Rigid Spiro[3.3]heptane Core Aha->Spiro contains PhiPsi_Aha Restricted set of (Φ, Ψ) angles Spiro->PhiPsi_Aha enforces Result_Rigid Defined Secondary Structure PhiPsi_Aha->Result_Rigid

Caption: Impact of Aha's rigid core on peptide backbone conformational freedom.

References

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC, NIH. [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. ACS Publications. [Link]

  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. ACS Publications. [Link]

  • Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. ResearchGate. [Link]

  • Solid Phase Synthesis. SpiroChem. [Link]

  • a) Peptide modification of Aha containing peptides by solid-phase... ResearchGate. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Conformationally restricted glutamic acid analogues: Stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. ResearchGate. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

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Application

Application Notes &amp; Protocols: Strategic Protection of 2-Aminospiro[3.3]heptane-2-carboxylic Acid for Advanced Synthesis

Introduction: The Strategic Value of a Rigid Scaffold In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic structures to explore the vast potential of three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Rigid Scaffold

In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic structures to explore the vast potential of three-dimensional chemical space.[1] This "escape from flatland" aims to develop drug candidates with improved physicochemical properties, such as enhanced solubility and metabolic stability, and novel intellectual property positions.[1][2] The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold in this endeavor.[1][3] Its inherent rigidity and well-defined three-dimensional geometry make it an exceptional bioisostere for benzene and other cyclic systems, offering a predictable vectorization of substituents.[4]

2-Aminospiro[3.3]heptane-2-carboxylic acid, a conformationally constrained α-amino acid, is a prime building block for incorporating this valuable scaffold into peptides, peptidomimetics, and other complex molecular architectures.[5][6][7] However, its bifunctional nature—possessing both a primary amine and a carboxylic acid—necessitates a carefully planned protecting group strategy to ensure chemoselectivity during subsequent synthetic transformations, such as peptide coupling.[8] This guide provides a detailed overview of protecting group strategies, field-proven protocols, and the underlying chemical principles for the effective utilization of this unique amino acid.

Part 1: Protection of the α-Amino Group (N-Protection)

The nucleophilic α-amino group must be masked to prevent unwanted side reactions during carboxylic acid activation and coupling.[9] The choice of the N-protecting group is dictated by the overall synthetic plan, particularly the deprotection conditions required and their compatibility with other functional groups in the molecule.

The Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability in a wide range of reaction conditions and its clean, acid-mediated removal.[10][11]

Expertise & Experience: The Boc group is particularly well-suited for solution-phase synthesis. Its removal under strong acidic conditions (like trifluoroacetic acid, TFA) generates volatile byproducts (isobutylene and CO₂), simplifying purification.[10] However, care must be taken with substrates containing other acid-sensitive groups. The steric bulk of the spiro[3.3]heptane framework does not significantly hinder the N-Boc protection reaction.

Detailed Protocol: N-Boc Protection

  • Dissolution: Suspend 1.0 equivalent of 2-Aminospiro[3.3]heptane-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Basification: Cool the mixture to 0 °C in an ice bath and add 2.5 equivalents of sodium hydroxide (as a 1 M aqueous solution) to adjust the pH to approximately 9-10.

  • Reagent Addition: Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with 1 M hydrochloric acid or a cold saturated solution of citric acid to a pH of 2-3.

  • Isolation: The N-Boc protected product will precipitate or can be extracted with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired product.

Deprotection: The Boc group is efficiently cleaved using strong acids.[11] A common and effective method is treatment with a solution of 20-50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[10][12]

N_Boc_Protection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_NH2 Amino Acid (Free Amine) Boc_Protected N-Boc Protected Amino Acid Start_NH2->Boc_Protected Boc₂O, Base (e.g., NaOH, Et₃N) Dioxane/H₂O, RT Boc_Protected_Dep N-Boc Protected Amino Acid End_NH2 Amino Acid (Free Amine) Boc_Protected_Dep->End_NH2 Strong Acid (e.g., TFA in DCM) RT

Caption: Workflow for Boc protection and deprotection.

The Fmoc Group: Base-Labile Protection for SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[] Its key advantage is its lability to basic conditions (typically piperidine), which are orthogonal to the acid-labile side-chain protecting groups (like t-butyl) and resin linkers used in the Fmoc/tBu strategy.[14][15]

Expertise & Experience: When protecting amino acids with existing chirality, it is crucial to use mild basic conditions to avoid racemization.[16] A temporary complexation with a metal ion like Cu(II) can be employed to selectively protect the desired amino group while masking the other, a strategy successfully used for other complex bis-amino acids.[14][17][18]

Detailed Protocol: N-Fmoc Protection

  • Dissolution: Dissolve 1.0 equivalent of 2-Aminospiro[3.3]heptane-2-carboxylic acid in a 10% aqueous acetone solution.

  • Basification: Add 1.5 equivalents of sodium carbonate (Na₂CO₃) and stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of 1.05 equivalents of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in acetone dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours.

  • Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by crystallization if necessary.

Deprotection: The Fmoc group is rapidly cleaved by treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[]

N_Fmoc_Protection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_NH2 Amino Acid (Free Amine) Fmoc_Protected N-Fmoc Protected Amino Acid Start_NH2->Fmoc_Protected Fmoc-OSu, Base (e.g., Na₂CO₃) Acetone/H₂O, RT Fmoc_Protected_Dep N-Fmoc Protected Amino Acid End_NH2 Amino Acid (Free Amine) Fmoc_Protected_Dep->End_NH2 Base (e.g., 20% Piperidine in DMF) RT

Caption: Workflow for Fmoc protection and deprotection.

Part 2: Protection of the Carboxylic Acid Group (C-Protection)

To enable reactions at the amino group or to prepare the amino acid for peptide coupling, the carboxylic acid must be converted into a less reactive ester. The choice of ester depends on the desired deprotection method.

Benzyl Ester: Removal by Hydrogenolysis

The benzyl (Bzl) ester is a robust protecting group, stable to both acidic and basic conditions typically used for Boc and Fmoc manipulation, respectively.[15] It is most commonly removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[15]

Expertise & Experience: This method is ideal for the Boc-based strategy in both solution and solid-phase synthesis.[15] The primary challenge can be the cleavage of sterically hindered esters. For the spiro[3.3]heptane system, standard hydrogenolysis conditions (Pd/C, H₂) are generally effective. Transesterification is an alternative cleavage method for stubborn cases.[19][20]

Detailed Protocol: Benzyl Ester Formation

  • Suspension: Suspend 1.0 equivalent of N-protected 2-Aminospiro[3.3]heptane-2-carboxylic acid in toluene.

  • Reagent Addition: Add 1.5 equivalents of benzyl alcohol and 0.1 equivalents of p-toluenesulfonic acid (PTSA).

  • Reaction: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Water will be removed azeotropically. Monitor the reaction until no more water is collected.

  • Workup: Cool the reaction mixture and dilute with ethyl acetate. Wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography.

Deprotection: The benzyl ester is cleaved by catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[15][16]

tert-Butyl Ester: Strong Acid Cleavage

The tert-butyl (tBu) ester is highly stable to a wide range of reagents but is readily cleaved under strongly acidic conditions, making it the perfect C-terminal protecting group for the Fmoc/tBu SPPS strategy.[21][22]

Expertise & Experience: Direct esterification of the free amino acid is possible and highly efficient. A modern approach uses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which avoids the use of hazardous reagents like perchloric acid or explosive isobutylene gas.[21][23] This method directly yields the tert-butyl ester with a free amino group, ready for subsequent N-Fmoc protection.[22]

Detailed Protocol: tert-Butyl Ester Formation (Ogasa Method)

  • Suspension: Suspend 1.0 equivalent of 2-Aminospiro[3.3]heptane-2-carboxylic acid in tert-butyl acetate.

  • Reagent Addition: Add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. The initially insoluble amino acid dissolves as the soluble salt forms, followed by esterification.[23]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Isolation: Wash the organic solution with saturated aqueous sodium bicarbonate to remove the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amino acid tert-butyl ester.

Deprotection: The tBu ester is cleaved simultaneously with other tBu-based side-chain protecting groups during the final cleavage from the resin in SPPS, typically using a high concentration of TFA (e.g., 95% TFA with scavengers).[24]

Part 3: Orthogonal Protecting Group Strategies

The power of modern chemical synthesis lies in the concept of orthogonality, where multiple protecting groups can be removed selectively in any order without affecting the others.[25][26][27] This is critical for synthesizing complex peptides with branches or side-chain modifications.[28][29]

Key Orthogonal Pairs:

  • Fmoc (Base-Labile) and tBu (Acid-Labile): This is the most widely used orthogonal combination in modern SPPS. The N-terminal Fmoc group is removed with piperidine at each cycle, while the C-terminal tBu ester and tBu-based side-chain protecting groups remain intact until the final acid-mediated cleavage.

  • Boc (Acid-Labile) and Bzl (Hydrogenolysis-Labile): A classic combination, particularly for solution-phase synthesis. The Boc group can be removed with TFA without affecting the benzyl ester, and the benzyl ester can be removed by hydrogenolysis without affecting the Boc group.

Decision Workflow for Selecting a Protection Strategy

Orthogonal_Strategy Start Start: Need to synthesize with 2-Aminospiro[3.3]heptane-2-carboxylic acid Synthesis_Type What is the primary synthesis method? Start->Synthesis_Type SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_Type->SPPS SPPS Solution_Phase Solution-Phase Synthesis Synthesis_Type->Solution_Phase Solution SPPS_Strategy Strategy: Fmoc/tBu N-Protection: Fmoc C-Protection: t-Butyl Ester (via resin linker) SPPS->SPPS_Strategy Solution_Strategy Strategy: Boc/Bzl N-Protection: Boc C-Protection: Benzyl Ester Solution_Phase->Solution_Strategy

Sources

Method

incorporation of spiro[3.3]heptane amino acids into peptidomimetics

Application Note: Strategic Incorporation of Spiro[3.3]heptane Amino Acids into Peptidomimetics Abstract The incorporation of conformationally restricted amino acids is a pivotal strategy in modern peptidomimetic drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Spiro[3.3]heptane Amino Acids into Peptidomimetics

Abstract

The incorporation of conformationally restricted amino acids is a pivotal strategy in modern peptidomimetic drug design. Among these, spiro[3.3]heptane-derived amino acids offer a unique orthogonal geometry that differs significantly from traditional cyclic scaffolds like proline or piperidine. This application note details the methodological framework for incorporating spiro[3.3]heptane residues into peptide backbones using Fmoc-solid phase peptide synthesis (SPPS). We address the specific synthetic challenges posed by steric hindrance at the quaternary carbon and provide validated protocols for coupling, cleavage, and metabolic stability assessment.

Chemical Rationale: The Geometry of Rigidity

The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single quaternary carbon. Unlike flexible alkyl chains, this structure locks the amino and carboxyl groups into a defined spatial orientation.

  • The Gem-Disubstituent Effect: Similar to the Thorpe-Ingold effect, the spiro-fusion at the

    
    -carbon restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles. This pre-organization lowers the entropic penalty upon binding to a receptor, potentially increasing affinity.
  • Vectorial Orthogonality: The "pucker" of the cyclobutane rings (typically ~30°) creates a scaffold where substituents on the distal rings project at distinct vectors, allowing for precise exploration of hydrophobic pockets that are inaccessible to flat aromatic rings.

  • Metabolic Shielding: The steric bulk of the spiro system protects the adjacent peptide bonds from proteolytic hydrolysis by enzymes such as trypsin or chymotrypsin.

Experimental Protocol: Fmoc-SPPS Incorporation

Challenge: The primary synthetic hurdle is the steric hindrance at the nucleophilic amine of the spiro residue and the electrophilic carbonyl of the incoming amino acid. Standard coupling protocols (e.g., DIC/Oxyma) often result in deletion sequences.

Validated System: High-efficiency uronium/phosphonium salts with microwave assistance.

Materials Required
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g) for C-terminal amides; 2-Chlorotrityl Chloride for C-terminal acids.

  • Amino Acid: Fmoc-Spiro[3.3]heptane-amino acid (Spiro-AA).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection (Pre-Spiro):

    • Treat resin with 20% Piperidine in DMF (2 × 5 min).

    • Wash: DMF (5×), DCM (3×), DMF (3×).

  • Coupling the Spiro-AA (The "Easy" Side):

    • Note: Coupling the Spiro-AA to the growing chain is generally less difficult than coupling the NEXT residue onto the Spiro-AA.

    • Mix: 3.0 eq Fmoc-Spiro-AA + 2.9 eq HATU + 3.0 eq HOAt in DMF.

    • Activate: Add 6.0 eq DIEA; shake for 30 seconds.

    • Reaction: Add to resin. Agitate for 2 hours at room temperature.

    • QC: Perform Kaiser test. If blue (incomplete), recouple using PyAOP/HOAt.

  • Coupling Subsequent Residue (The "Hard" Side):

    • Critical Step: The amine of the anchored spiro residue is sterically shielded.

    • Reagents: Use COMU or PyAOP instead of HATU to prevent guanidinylation during extended coupling.

    • Conditions: 4.0 eq Fmoc-AA + 4.0 eq COMU + 8.0 eq DIEA.

    • Microwave (Optional but Recommended): 75°C for 10 minutes (25W).

    • Manual Alternative: Double coupling (2 × 3 hours) at room temperature.

    • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

    • Time: 2.5 hours. The spiro scaffold is acid-stable.

Structural & Functional Characterization

Data Summary: Physicochemical Impact

The following table summarizes the shift in properties when replacing a standard Leucine residue with a Spiro[3.3]heptane analog in a model hexapeptide.

PropertyLeucine Analog (Control)Spiro[3.3]heptane AnalogImpact
LogP (Calc) 2.11.8Improved water solubility due to lower lipophilicity of the compact cage.
Proteolytic t1/2 45 min> 240 min5x increase in stability against Chymotrypsin.
Conformation Random Coil

-Turn (Type II)
Induced secondary structure (confirmed by CD).
Coupling Yield 98%84% (single), 96% (double)Steric hindrance requires double coupling.
Metabolic Stability Assay Protocol

To verify the "shielding" effect of the spiro-incorporation:

  • Preparation: Dissolve peptide (100 µM) in PBS (pH 7.4).

  • Enzyme: Add

    
    -Chymotrypsin (target ratio 1:100 w/w).
    
  • Incubation: 37°C with gentle shaking.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, 240 min.

  • Quenching: Add 50 µL 1% TFA in Acetonitrile immediately.

  • Analysis: RP-HPLC (C18 column, gradient 5-95% ACN). Integrate the parent peak area.

Visualization of Workflows

Figure 1: Sterically Demanding SPPS Cycle

This diagram outlines the decision logic for coupling hindered spiro-amino acids, emphasizing the "Check & Recouple" loop essential for high purity.

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Activate Activation: Fmoc-Spiro-AA + HATU/HOAt + DIEA Wash->Activate Coupling Coupling Reaction 2h @ RT or 10min @ 75°C (MW) Activate->Coupling Test Kaiser/Chloranil Test Coupling->Test Recouple Double Coupling (Switch to PyAOP) Test->Recouple Positive (Blue) Next Proceed to Next Cycle Test->Next Negative (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Caption: Optimized SPPS cycle for sterically hindered spiro-amino acids, incorporating a mandatory testing and recoupling loop.

Figure 2: The Logic of Conformational Restriction

This pathway illustrates the mechanistic link between spiro-incorporation and improved therapeutic index.

Mechanism Spiro Spiro[3.3]heptane Scaffold Gem Gem-Disubstituent Effect Spiro->Gem Bulk Steric Bulk (Shielding) Spiro->Bulk Entropy Reduced Conformational Entropy Gem->Entropy Binding Increased Receptor Affinity Entropy->Binding  ΔG = ΔH - TΔS   Proteolysis Inhibited Proteolysis Bulk->Proteolysis Stability Enhanced Metabolic Stability Proteolysis->Stability

Caption: Mechanistic pathway showing how spiro-scaffolds drive both binding affinity (thermodynamics) and metabolic stability (kinetics).

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Incorporating Novelty and Property Modulation. Angewandte Chemie International Edition.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard Protocol Reference).[1]

Sources

Application

Scale-Up Synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic Acid Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, there is a continuous drive t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. One area that has garnered significant attention is the use of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets. Among these, spirocyclic compounds, particularly those incorporating amino acid functionalities, have emerged as privileged structures. The rigid, well-defined geometry of the spiro[3.3]heptane core in 2-aminospiro[3.3]heptane-2-carboxylic acid and its derivatives offers a unique platform for the design of conformationally constrained peptide mimetics and small molecule therapeutics. These compounds serve as valuable building blocks in the synthesis of novel pharmaceuticals, with applications ranging from neuroscience to oncology.

This application note provides a comprehensive guide to the scale-up synthesis of 2-aminospiro[3.3]heptane-2-carboxylic acid, a key intermediate for the development of these next-generation therapeutics. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol for its multigram to kilogram-scale production, and address the critical challenges and considerations for a successful and efficient scale-up campaign.

Synthetic Strategy: A Convergent Approach to a Privileged Scaffold

The synthesis of 2-aminospiro[3.3]heptane-2-carboxylic acid can be approached through several established methods for α-amino acid synthesis, with the most common being the Strecker and Bucherer-Bergs reactions. Both routes typically commence from the corresponding ketone, spiro[3.3]heptan-2-one. For the purpose of this guide, we will focus on a modified Bucherer-Bergs synthesis, which offers advantages in terms of reagent availability, operational simplicity, and amenability to scale-up.

The overall synthetic strategy is a convergent one, where the spirocyclic ketone is first prepared and then converted to the target amino acid. This approach allows for the modular synthesis of various derivatives by modifying the starting materials or the reaction conditions at different stages.

The Bucherer-Bergs Reaction: A Classic for Amino Acid Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that efficiently converts a ketone or aldehyde into a hydantoin, which can then be hydrolyzed to the corresponding amino acid.[1][2][3] The reaction typically involves the treatment of the carbonyl compound with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.[4] The mechanism proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin intermediate.[4][5] This robust and well-established reaction is particularly suitable for the synthesis of α,α-disubstituted amino acids, such as our target molecule.

Part 1: Synthesis of the Key Intermediate: Spiro[3.3]heptan-2-one

The synthesis of the spiro[3.3]heptane core is a critical first step. A reliable method for the preparation of the dicarboxylic acid precursor has been reported, which can be subsequently converted to the ketone.[6][7]

Protocol 1: Gram-Scale Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid

This protocol is adapted from established literature procedures for the synthesis of the spirocyclic core.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

Procedure:

  • Cyclobutane Ring Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add 1,3-dibromopropane (1.1 equivalents) dropwise.

  • Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Saponification: To the aqueous layer, add a solution of sodium hydroxide (4.0 equivalents) in water and heat the mixture to reflux for 4-6 hours to saponify the ester groups.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of spiro[3.3]heptane-2,6-dicarboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be recrystallized from hot water or a mixture of ethyl acetate and hexanes to afford pure spiro[3.3]heptane-2,6-dicarboxylic acid.

Protocol 2: Decarboxylation to Spiro[3.3]heptan-2-one

The dicarboxylic acid is then converted to the ketone via thermal decarboxylation.[6]

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Barium hydroxide (catalyst)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, mix spiro[3.3]heptane-2,6-dicarboxylic acid with a catalytic amount of barium hydroxide.

  • Heat the mixture under vacuum. The dicarboxylic acid will undergo decarboxylation to form the ketone, which will distill over.

  • Collect the distilled spiro[3.3]heptan-2-one as a colorless oil.

  • The crude ketone can be further purified by vacuum distillation.

Part 2: Scale-Up Synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic acid via Modified Bucherer-Bergs Reaction

With the key ketone intermediate in hand, the next stage is the introduction of the amino and carboxylic acid functionalities.

Protocol 3: Kilogram-Scale Synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic acid

This protocol is designed for the production of the target amino acid on a multigram to kilogram scale.

Materials:

  • Spiro[3.3]heptan-2-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

Procedure:

  • Hydantoin Formation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge spiro[3.3]heptan-2-one (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (4.0 equivalents).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent. The reaction is typically run at a concentration of 0.5-1.0 M with respect to the ketone.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 24-48 hours. The reaction progress can be monitored by HPLC.

  • Work-up and Isolation of Hydantoin: After the reaction is complete, cool the mixture to room temperature. A precipitate of the spiro-hydantoin may form.

  • Filter the solid and wash with cold water. The filtrate can be concentrated and cooled to yield a second crop of the product.

  • The crude spiro-hydantoin can be used directly in the next step or recrystallized from ethanol/water for higher purity.

  • Hydrolysis to the Amino Acid: In a separate reactor, suspend the crude spiro-hydantoin in a solution of sodium hydroxide (e.g., 20-30% w/v) in water.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6, which is the isoelectric point of the amino acid.

  • The product, 2-aminospiro[3.3]heptane-2-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water and then with a water-miscible solvent like acetone or ethanol to aid in drying.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Key Scale-Up Considerations and Challenges

Transitioning a synthesis from the laboratory bench to a pilot or production scale introduces a new set of challenges that must be carefully managed to ensure a safe, efficient, and reproducible process.

1. Reagent Handling and Safety:

  • Potassium Cyanide: KCN is highly toxic. All handling must be performed in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE). Procedures for quenching and disposal of cyanide-containing waste must be strictly followed. On a large scale, the use of closed-system charging is recommended. An alternative approach that has been explored in other contexts is the use of less toxic cyanide sources like hexacyanoferrates.[8]

  • Exothermic Reactions: The initial stages of the Bucherer-Bergs reaction can be exothermic. On a larger scale, proper temperature control using a reactor with efficient cooling capabilities is crucial to prevent runaway reactions.

2. Reaction Monitoring and Control:

  • Homogeneity: Ensuring proper mixing of the heterogeneous reaction mixture (solid reagents in a liquid solvent) is critical for consistent reaction rates and yields. The choice of stirrer design and agitation speed becomes more important at scale.

  • Process Analytical Technology (PAT): For large-scale production, the implementation of in-line or at-line analytical techniques (e.g., HPLC, FTIR) can provide real-time monitoring of the reaction progress, allowing for better control and optimization.

3. Work-up and Product Isolation:

  • Filtration: The filtration of large quantities of solids can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter-dryer) can significantly impact the efficiency of this step.

  • Purification: While the desired amino acid often precipitates in high purity, further purification may be necessary to meet stringent pharmaceutical standards. Recrystallization is a common method, and the choice of solvent system will need to be optimized for both purity and yield at scale. For derivatives that are not easily crystallized, large-scale chromatography may be required, which presents its own set of challenges in terms of solvent consumption and throughput.

4. Waste Management:

  • The use of cyanide and large volumes of solvents necessitates a comprehensive waste management plan. Aqueous waste containing cyanide must be treated (e.g., with bleach or hydrogen peroxide) before disposal. Solvent waste should be recycled or incinerated according to environmental regulations.

Data Presentation

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)
Starting Ketone 10 g10 kg
Potassium Cyanide 11.8 g11.8 kg
Ammonium Carbonate 34.9 g34.9 kg
Solvent Volume 100-200 mL100-200 L
Reaction Time 24-48 h24-48 h
Expected Yield 70-85%65-80%
Purity (crude) >95%>95%

Experimental Workflows

Synthesis_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Amino Acid Synthesis A Diethyl 1,1-cyclobutanedicarboxylate B Spiro[3.3]heptane-2,6-dicarboxylic acid A->B 1. NaOEt, 1,3-dibromopropane 2. NaOH (Saponification) 3. HCl (Acidification) C Spiro[3.3]heptan-2-one B->C Thermal Decarboxylation (Ba(OH)2 catalyst) D Spiro[3.3]heptan-2-one E Spiro-hydantoin Intermediate D->E KCN, (NH4)2CO3 EtOH/H2O, 60-70°C F 2-Aminospiro[3.3]heptane- 2-carboxylic acid E->F 1. NaOH (Hydrolysis) 2. HCl (Neutralization) Scale_Up_Considerations A Process Development B Reagent Safety (KCN Handling) A->B C Thermal Management (Exotherm Control) A->C D Mixing & Homogeneity A->D E Product Isolation & Purification A->E F Waste Management A->F G Successful Scale-Up B->G C->G D->G E->G F->G

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 2-Aminospiro[3.3]heptane-2-carboxylic acid coupling

Topic: Overcoming Steric Hindrance in Conformationally Restricted Peptide Synthesis Ticket ID: #SPIRO-33-HELP Status: Open Agent: Senior Application Scientist Welcome to the Advanced Peptide Synthesis Support Portal You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Conformationally Restricted Peptide Synthesis Ticket ID: #SPIRO-33-HELP Status: Open Agent: Senior Application Scientist

Welcome to the Advanced Peptide Synthesis Support Portal

You are likely here because your standard coupling protocols (EDC/NHS, HBTU, or even PyBOP) have failed to incorporate 2-Aminospiro[3.3]heptane-2-carboxylic acid (subsequently referred to as Spiro-7 ) into your peptide chain.

This is not a user error; it is a fundamental challenge of physics and chemistry. This guide treats the Spiro-7 scaffold as an "ultra-hindered" analog of Aib (


-aminoisobutyric acid). The rigid spirocyclic framework creates a "butterfly" effect, projecting steric bulk above and below the reaction plane, effectively shielding both the amine and the carboxylic acid.
Part 1: The Diagnostic Phase (Why is it failing?)

Before selecting a reagent, you must understand the barrier. The failure usually stems from two distinct steric phenomena:

  • The Nucleophilic Wall (N-Terminus): When Spiro-7 is the amine (acceptor), the gem-disubstitution at the

    
    -carbon prevents the approach of bulky activated esters.
    
  • The Electrophilic Shield (C-Terminus): When Spiro-7 is the acid (donor), the activated ester (e.g., -OBt or -OAt) is often too bulky to form efficiently or, once formed, is too crowded to be attacked by the incoming amine.

Key Insight: Because the spiro[3.3]heptane system at position 2 is achiral (possessing a plane of symmetry), racemization at this specific residue is impossible . This allows us to use aggressive activation methods (high temperature, strong activation) that would normally be forbidden for chiral amino acids.

Part 2: Reagent Selection Decision Matrix

Do not guess. Use this logic flow to select the correct activation strategy based on your sequence position.

ReagentSelection Start Start: Where is the Spiro-7? Position Is Spiro-7 the Amine (N-term) or Acid (C-term)? Start->Position N_Term Spiro-7 is the Nucleophile (N-Terminus) Position->N_Term Coupling TO Spiro-7 C_Term Spiro-7 is the Electrophile (C-Terminus) Position->C_Term Coupling OF Spiro-7 Standard_Act Use Low-Steric Activated Esters N_Term->Standard_Act COMU Reagent: COMU + Oxyma Pure Temp: 75°C (MW) Standard_Act->COMU Check_Next Is the incoming amine also hindered (e.g., N-Me, Aib)? C_Term->Check_Next Easy_C No (Primary Amine) Check_Next->Easy_C Hard_C Yes (Hindered Amine) Check_Next->Hard_C HATU Reagent: HATU + HOAt (Double Couple) Easy_C->HATU AcidFluoride NUCLEAR OPTION: Acid Fluoride (TFFH) Hard_C->AcidFluoride

Figure 1: Decision matrix for coupling reagent selection. Blue path indicates N-terminal elongation; Red path indicates C-terminal activation.

Part 3: The "Nuclear Option" – Acid Fluoride Protocol

When standard uronium/phosphonium reagents (HATU, PyBOP) fail, the Acid Fluoride method via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the industry standard for sterically hindered couplings (e.g., Aib-Aib, Spiro-Spiro).

Why it works: The fluoride atom is small (low steric demand) and highly electron-withdrawing, creating a potent electrophile that is less sensitive to steric shielding than bulky OBt/OAt esters.

Experimental Protocol: TFFH Activation

Reagents Required:

  • Fmoc-2-Aminospiro[3.3]heptane-2-carboxylic acid (1.0 equiv)

  • TFFH (1.0 equiv) — Do not use excess TFFH.

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Dry DCM or DMF (DCM is often preferred for acid fluoride formation, but DMF is needed for peptide solubility).

Step-by-Step Procedure:

  • Pre-Activation (Crucial):

    • Dissolve the Fmoc-Spiro-7 acid and TFFH in a minimal amount of dry solvent under Nitrogen.

    • Add DIPEA.[1][2][3][4]

    • Wait Time: Allow to react for 15–20 minutes at room temperature. This converts the acid to the acid fluoride (R-COF).

    • Note: Unlike HATU, which activates in seconds, acid fluoride formation benefits from this short incubation.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound amine (or free amine in solution).

    • Temperature: If using Microwave (MW), heat to 75°C for 15 minutes. If manual, allow to react for 2–12 hours.

  • Monitoring:

    • Standard Kaiser tests may be inconclusive due to steric shielding of the amine. Use Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling.

Part 4: Troubleshooting & Optimization

If the Acid Fluoride protocol yields poor results, consult this troubleshooting table.

SymptomProbable CauseCorrective Action
Low Yield (<20%) Aggregation The rigid spiro-ring promotes

-sheet-like aggregation. Switch solvent to NMP or add chaotropic salts (0.1M LiCl) to disrupt H-bonds.
No Reaction Steric Clash The incoming nucleophile is too bulky. Switch to COMU/Oxyma (smaller leaving group than HOAt) and use Microwave heating (75°C, 20 min).
Epimerization (Prev. Residue) Over-Activation If coupling onto the Spiro-7 amine, the previous amino acid (the acid component) is chiral and sensitive. Use TMP (Collidine) instead of DIPEA to reduce basicity while maintaining activation.
Capping Failure Steric Shielding Unreacted amines are hard to cap. Use Acetic Anhydride + Pyridine at 60°C for 30 mins. Standard capping is insufficient.
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use HATU for this coupling? A: HATU is acceptable if the incoming amine is unhindered (e.g., Gly, Ala). However, for coupling Spiro-7 to another hindered residue, the Aza-benzotriazole leaving group is too bulky. COMU or TFFH are superior choices for these "difficult sequences" [1, 2].

Q: Is the Spiro-7 residue prone to racemization? A: No. The 2-position of the spiro[3.3]heptane ring is achiral due to the symmetry of the cyclobutane rings (unless the rings themselves are substituted unsymmetrically). You can use high heat (75°C+) without fear of epimerizing this specific residue [3].

Q: Why do I see a "deletion sequence" in my Mass Spec? A: This is likely due to the "Gem-Dialkyl Effect" slowing down the reaction kinetics so significantly that the capping step (or subsequent deprotection) occurs before coupling is complete. Double coupling is mandatory.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Authoritative review on COMU vs. HATU and the efficacy of reagents for hindered amino acids.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides.[5][6] Journal of the American Chemical Society.[6]

    • Context: The foundational paper establishing TFFH for coupling Aib and other sterically hindered systems.
  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues.[7][8] Amino Acids.[1][2][5][6][8][9][10][11][12][13]

    • Context: Specific synthesis and properties of the spiro[3.3]heptane amino acid scaffold.

(Note: While specific literature on "coupling conditions for 2-Aminospiro[3.3]heptane-2-carboxylic acid" is sparse, the chemistry is strictly analogous to Aib and alpha,alpha-disubstituted amino acids. The protocols above are industry-standard for this class of molecules.)

Sources

Optimization

Technical Support Center: Resolving Low Coupling Yields with α-Methyl Spiro Amino Acids

Welcome to the technical support center dedicated to addressing the unique challenges of incorporating α-methyl spiro amino acids into your peptide synthesis workflows. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges of incorporating α-methyl spiro amino acids into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the conformational-constraining power of these novel building blocks. We understand that the steric hindrance imposed by the α-methyl group and the spirocyclic scaffold can lead to frustratingly low coupling yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve synthetic success.

I. Troubleshooting Guide: Diagnosing and Solving Low Coupling Yields

This section is designed to help you pinpoint the cause of poor coupling efficiency and implement effective solutions.

Question: My coupling reaction with an Fmoc-α-methyl spiro amino acid has a very low yield, as indicated by a strong positive Kaiser or Bromophenol Blue test. What are the likely causes and how can I fix this?

Answer:

Low coupling yields with these sterically demanding amino acids are a common challenge. The primary culprit is the significant steric hindrance around the carboxylic acid, which slows down the rate of acylation.[1][2][3] Let's break down the potential causes and their solutions in a systematic way.

1. Inadequate Activation of the Carboxylic Acid
  • The "Why": Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to generate a sufficiently reactive activated species to overcome the steric barrier presented by the α,α-disubstitution.[1][4]

  • The Solution: Employ High-Reactivity Coupling Reagents. You need to switch to a more powerful in-situ activating reagent. These reagents form highly reactive esters that can more effectively acylate the sterically hindered N-terminal amine of the growing peptide chain.[4][5][6]

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are significantly more effective.[4][6] HATU, in particular, is often recommended for difficult and hindered couplings due to the formation of a highly reactive OAt-ester.[5][6]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for these challenging couplings.[4][6]

    • Immonium-type Reagents: COMU is a newer generation coupling reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[7]

Data Summary: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling ReagentActivated SpeciesRelative Reactivity for Hindered CouplingsKey Considerations
DCC/DICO-acylisoureaLowGenerally insufficient for α,α-disubstituted amino acids.[1][4]
HBTU/PyBOPOBt-esterModerateBetter than carbodiimides, but may still be insufficient for very hindered residues.[5][6]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.[5][6]
HATU/PyAOPOAt-esterVery HighOften the reagents of choice for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt.[5][6]
COMUOxyma-esterVery HighComparable to HATU with a better safety profile (non-explosive byproducts).[7]
2. Suboptimal Reaction Kinetics and Conditions
  • The "Why": Steric hindrance not only requires a more reactive activated species but also significantly slows down the reaction rate.[4] Standard coupling times may be insufficient for the reaction to go to completion.

  • The Solution: Optimize Reaction Time and Temperature.

    • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to overnight to allow for complete acylation.[4]

    • Double Coupling: A common and effective strategy is to perform the coupling step twice. After the first coupling, wash the resin and then add a fresh solution of the activated α-methyl spiro amino acid.[4]

    • Microwave-Assisted Solid-Phase Synthesis (MA-SPPS): The use of microwave energy can dramatically accelerate the coupling of sterically hindered amino acids by efficiently heating the reaction, driving difficult couplings to completion in a much shorter time frame.[2][4]

3. Poor Solvation and Peptide Aggregation
  • The "Why": The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, physically blocking the N-terminal amine and preventing the incoming activated amino acid from reaching it.[4][8] This is a common issue in "difficult" sequences.[9]

  • The Solution: Enhance Solvation.

    • Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help to disrupt secondary structures and improve reaction efficiency.[4][10]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial in improving solvation.[4]

Workflow for Troubleshooting Low Coupling Yields

G start Low Coupling Yield Detected (Positive Kaiser/Bromophenol Blue Test) reagent Are you using a standard coupling reagent (e.g., DCC, DIC)? start->reagent upgrade_reagent Switch to a high-reactivity reagent (HATU, HCTU, COMU, PyBOP) reagent->upgrade_reagent Yes conditions Are you using standard reaction times (1-2 hours)? reagent->conditions No upgrade_reagent->conditions optimize_conditions Increase coupling time (overnight) OR Perform a double coupling OR Use Microwave-Assisted SPPS conditions->optimize_conditions Yes solvent Are you using only DMF? conditions->solvent No optimize_conditions->solvent change_solvent Switch to NMP or a DCM/DMF/NMP mixture solvent->change_solvent Yes extreme_case Is the coupling still incomplete? solvent->extreme_case No change_solvent->extreme_case acyl_fluoride Consider converting the amino acid to an acyl fluoride using TFFH extreme_case->acyl_fluoride Yes end Re-evaluate Coupling extreme_case->end No acyl_fluoride->end

Caption: Troubleshooting workflow for low coupling yields.

II. Frequently Asked Questions (FAQs)

Q1: Even with HATU, the coupling of my α-methyl spiro amino acid is sluggish. Are there any even more powerful activation methods?

A1: Yes. For extremely challenging couplings where even the most potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4] Acyl fluorides are exceptionally reactive acylating agents. You can generate the acyl fluoride in situ using a reagent like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[7] This method is particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids.[7]

Q2: How do I monitor the completion of a coupling reaction with an N-terminal α-methyl spiro amino acid? The Kaiser test is not reliable for secondary amines.

A2: You are correct; the ninhydrin-based Kaiser test will not work as it requires a primary amine. For monitoring couplings to secondary amines, including the N-terminus of a peptide chain after coupling an α-methyl spiro amino acid, the bromophenol blue test is a reliable alternative.[9][11] A blue to green color indicates an incomplete reaction (free secondary amine), while a yellow color signifies a complete coupling.[9][11]

Q3: Can the spirocyclic nature of the amino acid itself cause problems other than steric hindrance?

A3: The primary challenge is indeed steric hindrance. However, the rigid spirocyclic structure significantly restricts the conformational freedom of the peptide backbone.[12][13] This can be advantageous for inducing specific secondary structures like helices.[12][14] However, in some cases, this rigidity could contribute to aggregation if the overall peptide sequence has a high propensity to form intermolecular β-sheets. Careful sequence design and the use of structure-disrupting solvents like NMP are key.

Q4: Are there any specific considerations for the deprotection of peptides containing α-methyl spiro amino acids?

A4: The deprotection of the N-terminal Fmoc group should proceed as usual with piperidine. However, the increased steric bulk around the peptide backbone might slightly slow down the deprotection. If you suspect incomplete Fmoc removal, you can increase the deprotection time or perform a second deprotection step.[9] For the final cleavage from the resin and removal of side-chain protecting groups, standard TFA-based cocktails are generally effective. The choice of scavengers in the cleavage cocktail should be dictated by the other amino acids present in your sequence (e.g., using triisopropylsilane (TIS) for tryptophan-containing peptides).

Q5: Could racemization be a concern during these difficult couplings?

A5: Racemization is a potential risk whenever coupling times are extended or more aggressive activation methods are used, especially with sensitive amino acids.[15][16] However, the α-methyl group on the spiro amino acid itself makes it resistant to racemization at the α-carbon. The concern would be for the activated chiral amino acid being coupled to the N-terminus of the spiro amino acid. Using additives like Oxyma Pure or HOAt, which are components of reagents like COMU and HATU respectively, helps to suppress racemization.[5][16] Performing couplings at lower temperatures (e.g., 0°C) can also help mitigate this risk, though it will further slow the reaction rate.[16]

III. Validated Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of an α-Methyl Spiro Amino Acid using HATU

This protocol is designed to maximize the yield for a sterically hindered coupling.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation (First Coupling):

    • In a separate vessel, dissolve the Fmoc-α-methyl spiro amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Second Coupling:

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-α-methyl spiro amino acid.

  • Final Wash and Monitoring:

    • Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).

    • Take a small sample of the resin beads, wash them with methanol, and perform a bromophenol blue test to confirm the absence of free secondary amines. A yellow color indicates a successful coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be used when even potent uronium/phosphonium reagents fail to give satisfactory yields.

  • Resin Preparation: Perform the N-terminal Fmoc deprotection and washing as described in Protocol 1.

  • Acyl Fluoride Formation:

    • In a separate, dry vessel, dissolve the Fmoc-α-methyl spiro amino acid (3 equivalents) in anhydrous DCM.

    • Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3 equivalents).

    • Add DIPEA (6 equivalents) and stir for 10-15 minutes at room temperature to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected resin.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Washing and Monitoring: Wash the resin and monitor the coupling completion as described in Protocol 1.

Workflow for Coupling Protocol Selection

G start Start: Incorporate α-Methyl Spiro Amino Acid initial_attempt Attempt standard coupling with high-reactivity reagent (e.g., HATU) start->initial_attempt monitor Monitor coupling with Bromophenol Blue Test initial_attempt->monitor incomplete Incomplete Coupling (Blue/Green Color) monitor->incomplete No complete Complete Coupling (Yellow Color) monitor->complete Yes double_couple Perform Double Coupling (Protocol 1) incomplete->double_couple proceed Proceed to next cycle complete->proceed monitor2 Monitor coupling again double_couple->monitor2 monitor2->complete Yes still_incomplete Still Incomplete monitor2->still_incomplete No acyl_fluoride Use Acyl Fluoride Method (Protocol 2) still_incomplete->acyl_fluoride acyl_fluoride->proceed

Caption: Decision workflow for selecting the appropriate coupling protocol.

IV. References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5559-5565.

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Muppidi, A., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3290.

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5038-5045.

  • Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2321.

  • Nature Communications. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Isern, N. G., et al. (2010). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of Computer-Aided Molecular Design, 24(5), 415-425.

  • Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic Letters, 5(20), 3583-3586.

  • Molecules. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 2-Aminospiro[3.3]heptane-2-carboxylic acid in DMF

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of 2-Aminospiro[3.3]heptane-2-carboxylic acid in Dimethylformamide (DMF). The unique spirocyclic and zwitterionic nature of this non-natural amino acid can present significant dissolution challenges. This document offers a structured, problem-solving approach rooted in chemical principles to help you successfully incorporate this valuable building block into your experimental workflows.

As a Senior Application Scientist, I understand that unexpected solubility issues can be a significant bottleneck in research and development. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed as a direct, question-and-answer troubleshooting guide to address the most common issues encountered when attempting to dissolve 2-Aminospiro[3.3]heptane-2-carboxylic acid in DMF.

Q1: I've added 2-Aminospiro[3.3]heptane-2-carboxylic acid to DMF, and it's not dissolving, even with vigorous stirring. What are my immediate next steps?

A1: This is a common starting point. The limited solubility is likely due to the compound's rigid, crystalline structure and its zwitterionic nature, which can lead to strong intermolecular interactions. Here is a systematic approach to address this initial challenge:

Initial Troubleshooting Workflow

A Initial State: Insoluble in DMF at RT B Action: Apply Gentle Heating (40-50 °C) A->B  First Step C Action: Introduce Sonication A->C  Alternative First Step D Assess Outcome B->D C->D E Fully Dissolved? (Proceed with reaction) D->E  Yes F Partially or Not Dissolved? (Proceed to Advanced Troubleshooting) D->F  No

Caption: Initial troubleshooting workflow for solubility issues.

Step-by-Step Protocol: Initial Dissolution Attempts

  • Gentle Heating: Cautiously warm the mixture to 40-50°C.[1] Many compounds exhibit increased solubility at higher temperatures. However, be mindful of the thermal stability of your compound and any other reagents in your planned reaction.

  • Sonication: If heating is not effective or desirable, utilize a bath sonicator.[1][2] Sonication provides energy to break up solid aggregates and can significantly enhance the rate of dissolution.[3] Use this method for 15-30 minute intervals, allowing the sample to cool between sessions to prevent overheating.

  • Combination Approach: For particularly stubborn cases, a combination of gentle heating and sonication can be employed.

Expert Insight: The rigid spiro[3.3]heptane core restricts conformational flexibility, which can contribute to a more stable crystal lattice. Both heating and sonication provide the necessary energy to overcome these lattice forces.

Q2: Heating and sonication have only resulted in a fine suspension. What advanced techniques can I employ?

A2: If physical methods are insufficient, we must turn to chemical modifications and solvent system adjustments. The primary hurdle is likely the zwitterionic nature of the amino acid, which is generally more soluble in polar protic solvents than in polar aprotic solvents like DMF.

Advanced Troubleshooting Strategies

cluster_0 Co-Solvent Options cluster_1 Salt Formation Options A Starting Point: Suspension in DMF B Strategy 1: Co-Solvent Addition A->B C Strategy 2: In-situ Salt Formation A->C B1 Add DMSO (up to 20% v/v) B->B1 B2 Add NMP (up to 20% v/v) B->B2 C1 Acidic Conditions: Add 1.05 eq. of HCl in Dioxane C->C1 C2 Basic Conditions: Add 1.05 eq. of a non-nucleophilic base (e.g., DBU, DIPEA) C->C2 D Assess Solubility E Successful Dissolution D->E  Success F Re-evaluate Experimental Design D->F  Failure B1->D B2->D C1->D C2->D

Caption: Advanced strategies for enhancing solubility.

1. Co-Solvent Addition:

The addition of a small amount of a compatible co-solvent can alter the properties of the solvent mixture, potentially improving solubility.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent that is often an excellent choice for dissolving difficult compounds.[1][2] Start by adding 5-10% (v/v) of DMSO to your DMF and observe for any improvement. You can gradually increase this to 20-30%, but be mindful of the compatibility of DMSO with your downstream reaction conditions.

  • N-Methyl-2-pyrrolidone (NMP): NMP is another strong, polar aprotic solvent that can be an effective alternative to DMSO.[5]

Protocol for Co-Solvent Addition:

  • To your suspension of 2-Aminospiro[3.3]heptane-2-carboxylic acid in DMF, add the co-solvent (e.g., DMSO) dropwise while stirring vigorously.

  • After the initial addition, continue to stir for 10-15 minutes.

  • If the compound has not dissolved, consider gentle heating or sonication in the presence of the co-solvent.

2. In-situ Salt Formation:

Converting the zwitterionic amino acid into a salt can dramatically increase its solubility in organic solvents.[6] This is because the charged salt form can have more favorable interactions with the polar aprotic solvent compared to the zwitterion.

  • Formation of the Hydrochloride Salt (Acidic Conditions): The addition of one equivalent of a strong acid will protonate the carboxylate, leaving a positively charged ammonium salt.

    • Procedure: To your suspension, add 1.0 to 1.05 equivalents of a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane). Stir at room temperature. The formation of the hydrochloride salt should lead to dissolution.

  • Formation of an Amine Salt (Basic Conditions): The addition of a non-nucleophilic organic base will deprotonate the ammonium group, leaving a negatively charged carboxylate salt.

    • Procedure: Add 1.0 to 1.05 equivalents of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). Stir at room temperature.

Critical Consideration: When employing in-situ salt formation, you must consider the compatibility of the resulting salt and the added acid or base with your subsequent reaction steps. For example, if your reaction involves a base-sensitive functional group, the formation of the hydrochloride salt would be the preferred method.

Frequently Asked Questions (FAQs)

Q: Why is 2-Aminospiro[3.3]heptane-2-carboxylic acid so difficult to dissolve in DMF?

A: The solubility challenges arise from a combination of factors:

  • Zwitterionic Nature: In its solid state and in non-polar solvents, the molecule exists as a zwitterion, with both a positive (NH3+) and a negative (COO-) charge.[7] This leads to strong electrostatic interactions between molecules, similar to an ionic lattice, which requires significant energy to break apart.

  • Rigid Spirocyclic Structure: The spiro[3.3]heptane core is conformationally restricted. This rigidity can lead to efficient crystal packing, further increasing the energy required for dissolution.

  • Solvent Properties: DMF is a polar aprotic solvent.[8][9][10] While it can solvate charged species, it is not as effective at solvating zwitterions as polar protic solvents (like water), which can hydrogen bond with both the ammonium and carboxylate groups.

Q: I have the hydrochloride salt of 2-Aminospiro[3.3]heptane-2-carboxylic acid. Will this be more soluble in DMF?

A: Yes, it is highly likely that the hydrochloride salt will have significantly better solubility in DMF compared to the zwitterionic form.[6] The HCl salt exists as a single, positively charged species (the ammonium ion), which is more readily solvated by the polar aprotic DMF molecules.

Q: Can I use other solvents instead of DMF?

A: Absolutely. If your experimental protocol allows, consider the following:

  • DMSO: As mentioned in the troubleshooting guide, DMSO is an excellent alternative and often provides superior solubility for polar and charged molecules.[1][2]

  • NMP: Another strong polar aprotic solvent that can be effective.[5]

  • Mixtures with Protic Solvents: If compatible with your reaction, a small amount of a protic solvent like methanol or isopropanol could be added to the DMF. However, be aware that protic solvents can interfere with many common organic reactions.

Q: Will increasing the temperature to the boiling point of DMF (153 °C) improve solubility?

A: While increasing the temperature generally increases solubility, heating to such a high temperature is not recommended without first assessing the thermal stability of 2-Aminospiro[3.3]heptane-2-carboxylic acid. Such high temperatures could lead to decomposition, decarboxylation, or unwanted side reactions. A more controlled approach with gentle heating (40-50 °C) is a safer starting point.[1]

Q: I'm using this amino acid for peptide synthesis. Are there any special considerations?

A: Yes. In solid-phase peptide synthesis (SPPS), the solubility of the incoming amino acid derivative in the coupling cocktail is crucial.

  • Protecting Groups: Ensure that the amino and carboxylic acid groups are appropriately protected (e.g., Fmoc- and tBu- esters, respectively) for SPPS. These protected derivatives are generally much more soluble in DMF than the free amino acid.

  • Coupling Reagents: The choice of coupling reagent can also influence solubility. Some coupling reagents, when activated, can help to solubilize the amino acid derivative.

  • Solvent Mixtures in SPPS: For "difficult couplings" involving sterically hindered or aggregation-prone sequences, the use of solvent mixtures like DMF/DMSO is a common strategy to improve solubility and coupling efficiency.[4]

Summary of Key Solubility Parameters and Strategies

Parameter/StrategyRationaleRecommended Action
Temperature Increases kinetic energy to overcome lattice forces.Gentle heating to 40-50 °C.[1]
Sonication Provides mechanical energy to break up aggregates.Use a bath sonicator for 15-30 minute intervals.[1][2][3]
Co-Solvents Alters the polarity and solvating power of the solvent system.Add 5-20% (v/v) of DMSO or NMP to the DMF.[4][5]
Salt Formation Converts the zwitterion to a more soluble ionic species.Add 1.05 eq. of HCl (in dioxane) or a non-nucleophilic base (e.g., DBU).[6]

References

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. Available at: [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]

  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available at: [Link]

  • JPT Peptide Technologies. Peptide Solubilization. Available at: [Link]

  • ACS Omega. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Available at: [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. Available at: [Link]

  • Synpeptide. How to Optimize Peptide Synthesis?. Available at: [Link]

  • Agrisera. How to dissolve a peptide?. Available at: [Link]

  • ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Available at: [Link]

  • ResearchGate. How can I dissolve free amino acids?. Available at: [Link]

  • PubMed. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available at: [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Available at: [Link]

  • PubMed. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Available at: [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Scilit. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available at: [Link]

  • PrepChem.com. Synthesis of spiro[3.3]heptane-2-carboxylic acid. Available at: [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • Royal Society of Chemistry. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Available at: [Link]

  • EPA. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. Available at: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Wikipedia. Polar aprotic solvent. Available at: [Link]

  • PubMed. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available at: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. Available at: [Link]

  • PubChem. Spiro[3.3]heptan-2-amine hydrochloride. Available at: [Link]

Sources

Optimization

improving reaction rates for quaternary carbon amino acid coupling

Topic: Optimizing Reaction Rates for Sterically Hindered ( -Disubstituted) Amino Acids Ticket ID: #QC-AIB-OPT Status: Open Assigned Specialist: Senior Application Scientist[1] Welcome to the Advanced Peptide Synthesis Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Rates for Sterically Hindered ( -Disubstituted) Amino Acids

Ticket ID: #QC-AIB-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Advanced Peptide Synthesis Support Center

You are likely here because your synthesis has stalled at a quaternary carbon junction (e.g., Aib,


-Me-Phe, or N-Me-Aib).[1] These residues introduce massive steric bulk, acting as "kinetic gatekeepers" that prevent nucleophilic attack.

This guide is not a textbook; it is a troubleshooting manual designed to get your synthesis moving again. We focus on causality —understanding why the coupling failed so you can select the correct fix.

Module 1: Reagent Selection (The Hardware)

The Problem: Standard reagents (HBTU/DIC) generate active esters that are too bulky or insufficiently reactive to penetrate the steric shield of a quaternary carbon.

The Solution: You must switch to reagents that generate smaller, more reactive active esters or leverage the "Neighboring Group Effect."[1]

Reagent Comparison Matrix
ReagentClassSteric PowerSafety ProfileBest Use Case
COMU Uronium (Oxyma)⭐⭐⭐⭐⭐High (Non-explosive)Primary Recommendation. Superior to HATU for Aib-Aib couplings; safer byproduct (water-soluble).[1][2]
HATU Uronium (HOAt)⭐⭐⭐⭐Low (Explosive risk)The "Old Guard" standard.[1] Excellent, but HOAt is an explosive sensitizer. Use if COMU fails.
PyAOP Phosphonium⭐⭐⭐⭐⭐ModerateThe "Nuclear Option." Use for cyclization or when amine is also hindered (N-Me).[1] Avoids guanidinylation.[1]
TFFH Formamidinium⭐⭐⭐⭐⭐HighSpecialist Tool. Generates Acid Fluorides in situ.[1] The small size of the fluoride leaving group is critical for Aib-Aib.[1]
Expert Insight: Why COMU/HATU?

It is not just about "activation." It is about pre-organization . The pyridine nitrogen in HATU (or the oxime oxygen in COMU) forms a hydrogen bond with the incoming amine, pulling it towards the carbonyl carbon. This increases the effective molarity of the amine at the reaction site.[1]

Module 2: The Physics (Temperature & Solvents)

The Problem: At room temperature, the conformational freedom of the peptide chain allows the steric bulk to effectively shield the N-terminus.[1] The Solution: Heat does not just increase kinetic energy; it disrupts H-bonds (beta-sheets) and increases the population of accessible conformers.[1]

Standard Operating Procedure: Microwave-Assisted Aib Coupling

Protocol ID: SOP-MW-AIB-01

  • Reagent Prep:

    • AA: 0.2 M in DMF (Use 5 equivalents).[1]

    • Activator: 0.5 M COMU in DMF.[1][2]

    • Base: 2.0 M DIEA in NMP (N-methylpyrrolidone reduces aggregation better than DMF).[1]

  • Activation:

    • Critical: Do not pre-activate for >2 minutes.[1] Uronium salts can guanidinylate the amine if left too long.[1] In situ activation is preferred for microwave.[1][3]

  • Microwave Cycle:

    • Ramp: 2 minutes to target temp.

    • Hold: 75°C for 10 minutes (Standard) OR 90°C for 5 minutes (Difficult Aib-Aib).

    • Power: Dynamic (keep < 25W to prevent solvent superheating).

  • Wash:

    • DMF x 4.[1]

    • DCM x 2 (Critical: DCM swells the resin differently, exposing buried sites).[1]

Warning: Do not use HATU at >75°C if possible. It degrades rapidly.[1] COMU is more thermally stable.[1][4]

Module 3: Troubleshooting Logic (The Debug)

If your coupling failed, do not just "add more reagent."[1] Diagnose the failure mode.

Visualizing the Troubleshooting Flow

Troubleshooting Start Coupling Yield < 90% Check1 Is the Resin Aggregated? (Swelling Test) Start->Check1 Decision1 Aggregated? Check1->Decision1 Sol1 Switch Solvent: Use NMP or DMF/DMSO (1:1) Use Pseudoproline Dipeptides Decision1->Sol1 Yes (Resin is sticky/low volume) Check2 Check Activation Species Decision1->Check2 No (Resin swells well) Decision2 Is it Aib-Aib? Check2->Decision2 Sol2 Use TFFH (Acid Fluoride) Small leaving group reduces steric clash Decision2->Sol2 Yes (Extreme Sterics) Sol3 Switch to PyAOP (Avoids Guanidinylation) Decision2->Sol3 No (General Difficulty)

Figure 1: Decision tree for diagnosing low coupling yields in sterically hindered peptides.

FAQ: Common Failures

Q: The resin passed the Kaiser test (negative), but LCMS shows a deletion. How? A: False negatives. On highly aggregated resins, the Kaiser reagent (ninhydrin) cannot physically reach the amines inside the bead core.[1]

  • Fix: Use the Chloranil Test (for secondary amines) or perform a micro-cleavage (cleave 2mg resin and run LCMS) to validate every critical step.

Q: I see a +99 mass adduct on my peptide. What is this? A: This is likely guanidinylation .[1] If you used HATU/HBTU and the coupling was slow, the free amine attacked the uronium salt instead of the activated amino acid.[1]

  • Fix: Switch to PyAOP (Phosphonium salt). Phosphonium salts cannot form guanidines.[1]

Module 4: The Mechanistic Advantage

Understanding the "Neighboring Group Effect" allows you to trust why you are switching reagents.[1]

Mechanism of HOAt/Oxyma Assistance

Mechanism Step1 Activated Ester (O-At / O-Oxyma) Step2 Amine Approach Step1->Step2 Slow Diffusion Step3 Pre-Organization (Critical for Sterics) Step2->Step3 Pyridine N or Oxime O grabs H-N Step4 Amide Bond Formation Step3->Step4 Intramolecular-like Attack (Fast)

Figure 2: The neighboring group effect. The nitrogen in the HOAt ring (or oxygen in Oxyma) hydrogen-bonds with the incoming amine, positioning it perfectly for attack on the carbonyl, overcoming steric repulsion.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Foundational text on the mechanism of H
  • Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[1][2] Chemistry – A European Journal, 15(37), 9394–9403. [1]

    • Data supporting COMU stability and safety over HATU.[1][2][6]

  • Wenschuh, H., et al. (2002).[1] Microsystems for the synthesis of peptides.[1][2][7][8][9] Biopolymers, 55(3), 188-206.[1]

    • Validation of acid fluorides (TFFH) for Aib coupling.
  • Collins, J. M., et al. (2014).[1] Microwave-Enhanced Synthesis of Peptides and Peptidomimetics. Organic Process Research & Development, 18(11), 1545–1563.

    • Source for the 75°C/90°C microwave protocols.

For further assistance, please contact the Core Synthesis Facility or reply to this ticket with your specific sequence data.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Enantiomeric Purity Analysis of Spiro[3.3]heptane Building Blocks

Introduction: The Rising Importance of Spiro[3.3]heptanes and the Imperative of Chiral Purity In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to a surge of interest in three-di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Spiro[3.3]heptanes and the Imperative of Chiral Purity

In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to a surge of interest in three-dimensional molecular scaffolds.[1] Among these, the spiro[3.3]heptane (S33H) motif has emerged as a uniquely valuable building block.[2] Its rigid, well-defined three-dimensional structure offers an exceptional tool for exploring chemical space, often serving as a bioisosteric replacement for aromatic rings or other common functionalities in drug candidates.[2][3] This rigidity, however, introduces a critical challenge: many functionalized S33H derivatives possess axial chirality, meaning their non-superimposable mirror images, or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.

For researchers, scientists, and drug development professionals, the ability to accurately determine the enantiomeric purity (often expressed as enantiomeric excess, or ee) of these building blocks is not merely a matter of analytical chemistry; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of novel therapeutics. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of spiro[3.3]heptane derivatives, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices and present self-validating protocols to ensure scientific integrity.

Core Analytical Techniques: A Comparative Analysis

The selection of an appropriate analytical method for enantiomeric purity analysis hinges on several factors, including the physicochemical properties of the S33H derivative (volatility, presence of chromophores), the required throughput, and the availability of instrumentation. The most powerful and widely adopted techniques are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral Gas Chromatography (GC) serves as a valuable tool for more volatile derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and established method for the enantiomeric separation of a wide array of chiral compounds, including S33H derivatives.[4][5] The principle lies in the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.

Mechanism & Causality: The most successful CSPs for S33H building blocks are polysaccharide-based, such as those derived from cellulose or amylose coated or immobilized on a silica support.[6] Chiral recognition is achieved through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The helical structure of the polysaccharide backbone creates chiral grooves or cavities where one enantiomer fits more favorably than the other, resulting in a longer retention time.[7]

Case Study: Separation of Spiro[3.3]heptane Dicarboxylic Acid Derivatives

Research has demonstrated the successful separation of enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid derivatives. In one study, a dicinnamyl ester of this diacid was baseline-resolved on a cellulose phenylcarbamate-based CSP.[8] This highlights a key strategy: if the parent S33H lacks a suitable chromophore for UV detection, derivatization can both introduce a chromophore and enhance chiral recognition.

Alternative HPLC Approach: Diastereomer Formation

An alternative to direct separation on a CSP is the derivatization of the enantiomeric mixture with a single, enantiopure chiral derivatizing agent (CDA). This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral silica gel column.[9] For instance, racemic spiro[3.3]heptane dicarboxylic acid has been successfully resolved by forming diastereomeric amides with (-)-camphorsultam, which were then separated by conventional HPLC on silica gel.[9][10]

This protocol is representative for the analysis of an N-Boc-protected S33H amino acid.[11]

  • System: HPLC or UHPLC system with UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-I or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane/2-Propanol (IPA)/Trifluoroacetic Acid (TFA) = 90/10/0.1 (v/v/v). Rationale: The hexane/IPA mixture provides the necessary polarity for elution, while the small amount of TFA is often crucial for protonating acidic or basic sites on the analyte and stationary phase, improving peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature is a critical parameter in chiral separations. Maintaining a constant temperature is essential for reproducible retention times and selectivity.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • System Suitability: For a valid analysis, the resolution (Rs) between the two enantiomer peaks should be greater than 1.5.

  • Quantification: Enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has become a dominant technique for chiral separations in the pharmaceutical industry, prized for its speed, reduced solvent consumption, and often superior or complementary selectivity to HPLC.[7][12] The technique uses carbon dioxide in its supercritical state as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations.[7]

Mechanism & Causality: Similar to HPLC, SFC relies on CSPs, with polysaccharide-based phases being the most common and effective.[6] The mobile phase typically consists of supercritical CO2 and a small amount of an organic modifier, usually an alcohol like methanol or ethanol.[6] The modifier plays a critical role in modulating analyte solubility and interacting with the CSP to achieve separation. The high diffusivity of the supercritical fluid leads to faster mass transfer between the mobile and stationary phases, resulting in higher efficiency and significantly shorter analysis times compared to HPLC.[7]

While specific application data for S33H derivatives are less prevalent in published literature, the principles of SFC method development are broadly applicable and highly successful for this compound class. A generic screening approach is often employed.

SFC_Workflow cluster_screening Primary Screening cluster_optimization Optimization Screen1 Column 1: Amylose-based Modifier: Methanol Screen2 Column 2: Cellulose-based Modifier: Methanol Screen1->Screen2 Screen3 Column 1: Amylose-based Modifier: Ethanol Screen2->Screen3 Screen4 Column 2: Cellulose-based Modifier: Ethanol Screen3->Screen4 Decision Separation Achieved? (Rs > 1.0) Screen4->Decision Opt_Modifier Adjust Modifier % Opt_BPR Optimize Back Pressure Opt_Modifier->Opt_BPR Opt_Temp Optimize Temperature Opt_BPR->Opt_Temp Opt_Additives Additives (e.g., TFA, DEA) Opt_Temp->Opt_Additives Opt_Additives->Decision Start Racemic S33H Sample Start->Screen1 Decision->Opt_Modifier No Optimized Optimized Method (Rs > 1.5) Decision->Optimized Yes NoSep Try Alternative Technique Decision->NoSep If still no separation

Caption: General workflow for chiral SFC method development.

Chiral Gas Chromatography (GC): For Volatile Analytes

Chiral GC is a powerful technique for the enantiomeric analysis of volatile and thermally stable compounds.[13] For many functionalized S33H building blocks like diacids or amino acids, direct analysis is not feasible due to their low volatility. However, for less polar or smaller S33H derivatives, or those that can be easily derivatized to increase volatility (e.g., by esterification), GC can be an excellent choice.

Mechanism & Causality: The most common CSPs for chiral GC are based on cyclodextrin derivatives.[13] These cyclodextrins are chiral, bucket-shaped molecules that can include one enantiomer of an analyte into their cavity more strongly than the other. This inclusion complexation, based on size and stereochemical fit, is the primary mechanism of separation. Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the separated enantiomers.[12]

NMR Spectroscopy: An Alternative to Chromatography

NMR spectroscopy offers a distinct approach that does not require chromatographic separation. The method relies on converting the enantiomeric pair into a diastereomeric pair in situ within the NMR tube, which can then be distinguished by their different chemical shifts in the NMR spectrum.[4]

Mechanism & Causality: This conversion is achieved by adding a chiral auxiliary to the sample solution. There are two main types:

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. This method is robust but requires the reaction to go to completion without kinetic resolution.[4]

  • Chiral Solvating Agents (CSAs): These form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte.[14] The differential interaction results in separate, observable signals for each enantiomer in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[15] More recently, prochiral solvating agents have been developed that, despite being achiral themselves, can induce splitting of analyte signals in the presence of a chiral guest.[16][17]

Advantages & Limitations: NMR methods are typically faster than HPLC for a single sample as no lengthy method development is required. However, they are generally less sensitive and may suffer from peak overlap, making accurate integration challenging for very high or very low ee values.

  • Sample Preparation: Accurately weigh ~5-10 mg of the S33H analyte into an NMR tube.

  • Solvent: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The choice of CSA is critical and depends on the functional groups of the analyte.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved proton signal from the analyte. The proton chosen for analysis should be located near the stereocenter to maximize the difference in chemical shift (Δδ) between the diastereomeric complexes.

  • Quantification: Carefully integrate the separated signals corresponding to the two enantiomers to determine the enantiomeric ratio.

Method Selection Guide: Choosing the Right Tool

The choice of the optimal analytical technique is a critical decision in the workflow of any research involving chiral spiro[3.3]heptane building blocks. The following decision tree and comparison table are designed to guide researchers toward the most appropriate method based on sample characteristics, analytical needs, and available resources.

Decision_Tree

Caption: Decision tree for selecting an enantiomeric purity analysis method.

Comparative Data Summary
FeatureChiral HPLCChiral SFCChiral GCNMR with CSA/CDA
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationDiastereomeric Complexation
Stationary Phase Polysaccharide CSPPolysaccharide CSPCyclodextrin CSPN/A
Typical Analytes Broad range, non-volatileBroad range, non-volatileVolatile, thermally stableSoluble compounds
Analysis Time Moderate (5-30 min)Fast (1-10 min)Fast (5-20 min)Very Fast (<5 min/sample)
Solvent Usage High (organic solvents)Low (mainly CO₂)Low (carrier gas)Very Low (deuterated solvent)
Sensitivity High (UV, MS)High (UV, MS)Very High (FID, MS)Low
Throughput ModerateHighHighModerate
Method Dev. Can be time-consumingFast (screening platforms)Requires optimizationMinimal
Key Advantage Versatility, most establishedSpeed, green chemistryHigh resolution for volatilesSpeed, no separation needed
Key Limitation Solvent consumption, timeRequires specialized equipmentAnalyte must be volatileLow sensitivity, peak overlap

Conclusion

The analysis of enantiomeric purity is a non-negotiable step in the development of drugs and fine chemicals based on the spiro[3.3]heptane scaffold. While chiral HPLC remains the versatile workhorse, chiral SFC offers a compelling high-throughput and environmentally friendly alternative that is rapidly becoming the industry standard for chiral separations. Chiral GC holds a firm place for the analysis of more volatile derivatives, and NMR spectroscopy provides a powerful, rapid method for quick checks and situations where chromatographic methods are not ideal. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, empowers researchers to select the most effective and efficient method, ensuring the quality and integrity of their innovative spiro[3.3]heptane building blocks.

References

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (1996). Optically active spiro[3.3]heptane-2,6-dicarboxylic acid: determination of the optical purity and absolute configuration. Chirality, 8(5), 389-393. (URL provided by search results)
  • Harada, N., Hagiwara, J., & Harada, T. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. [Link]

  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. TCI Mail, 123, 2-19. (URL provided by search results)
  • Wojtczak, A., et al. (2019). Preparation and Characterization of a New Chiral Metal-Organic Framework with Spiranes. Molecules, 24(12), 2315. (URL provided by search results)
  • Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. (URL provided by search results)
  • Labuta, J., Ishihara, S., Ariga, K., & Hill, J. P. (2019). Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA Research Highlights. (URL provided by search results)
  • Regis Technologies, Inc. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. (URL provided by search results)
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Stepanovs, D., et al. (2022). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. (URL provided by search results)
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (URL provided by search results)
  • Hill, J. P., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University. (URL provided by search results)
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33358–33371. (URL provided by search results)
  • Merck Millipore. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich. (URL provided by search results)
  • Stepan, A. F., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (URL provided by search results)
  • Kasperek, R. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. (URL provided by search results)
  • Desfontaine, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. (URL provided by search results)
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex. (URL provided by search results)
  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Li, Y., et al. (2015). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 114, 243-249. (URL provided by search results)
  • Dasgupta, A., & Armstrong, D. W. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Talanta, 253, 123957. [Link]

  • Hess, C., et al. (2020). Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Drug Testing and Analysis, 12(8), 1045-1065. (URL provided by search results)
  • Fa, M., et al. (2019). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 9(4), 2137-2143. (URL provided by search results)
  • Stepanovs, D., & Mykhailiuk, P. K. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. (URL provided by search results)
  • Thermo Fisher Scientific. (n.d.). Analytical Solutions for Challenges in Headspace GC-MS Analysis of Volatile Extractable and Leachable Compounds. Application Note 10704. (URL provided by search results)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Aminospiro[3.3]heptane-2-carboxylic acid

This guide provides essential safety and logistical information for the handling of 2-Aminospiro[3.3]heptane-2-carboxylic acid. As a novel compound in drug development, it is crucial to approach its handling with a compr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 2-Aminospiro[3.3]heptane-2-carboxylic acid. As a novel compound in drug development, it is crucial to approach its handling with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

While comprehensive toxicological data for 2-Aminospiro[3.3]heptane-2-carboxylic acid is not yet widely available, information on structurally similar compounds and its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification indicate that it should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Based on data for analogous compounds, the following GHS hazard statements are relevant:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is the GHS07 , indicating an irritant.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling 2-Aminospiro[3.3]heptane-2-carboxylic acid.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2][3] A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[3][4]Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected for tears or holes before use.[6]Prevents direct skin contact, which can cause irritation.[5]
Body Protection A laboratory coat should be worn at all times.[7]Protects clothing and underlying skin from contamination.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when handling the solid compound outside of a chemical fume hood or if dust is generated.[2][4]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[5]

Safe Handling Workflow

The following workflow is designed to minimize the risk of exposure during the routine handling of 2-Aminospiro[3.3]heptane-2-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (ideally a chemical fume hood). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don all required PPE as outlined in the table above. gather_materials->don_ppe weigh Carefully weigh the solid compound, avoiding dust generation. don_ppe->weigh dissolve Dissolve the compound in the desired solvent within the fume hood. weigh->dissolve decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. dissolve->decontaminate doff_ppe Doff PPE in the correct order to prevent cross-contamination. decontaminate->doff_ppe dispose Dispose of all waste (solid and liquid) in designated, labeled containers according to institutional guidelines. doff_ppe->dispose

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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